Donepezil (1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30NO3+ |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/p+1 |
InChI Key |
ADEBPBSSDYVVLD-UHFFFAOYSA-O |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzyme Kinetics of Donepezil 1+
Acetylcholinesterase (AChE) Inhibition by Donepezil (B133215) (1+)
Donepezil's inhibitory action on AChE is characterized by its high selectivity, reversible nature, and a complex binding mechanism that involves multiple sites within the enzyme's structure.
Donepezil demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). scielo.brresearchgate.net This selectivity is a key feature, as AChE is the primary enzyme for acetylcholine (B1216132) degradation at synaptic junctions in the brain, while BChE's role is less defined but more widespread. frontiersin.org Some studies have reported a high selectivity ratio for AChE, with one donepezil-based hybrid showing a 42.1-fold greater selectivity for AChE. rsc.org This specificity for AChE contributes to its targeted action within the central nervous system. acs.org
Table 1: Selectivity of Donepezil and its Derivatives for AChE over BChE Note: This table is interactive and can be sorted by clicking on the headers.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| Donepezil | 0.44 rsc.org | 3.3 acs.org | 7.5 |
| Donepezil Analog 7e | 0.063 researchgate.net | - | - |
| Donepezil Analog 5c | 0.085 (eeAChE), 0.073 (hAChE) nih.gov | - | - |
| Donepezil-Tacrine Hybrid | More effective than parent compounds spandidos-publications.com | - | - |
IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. eeAChE: electric eel AChE; hAChE: human AChE.
Kinetic studies have established that donepezil is a reversible and non-competitive inhibitor of AChE. frontiersin.orgscience.gov In vitro data further support that its inhibition is of a mixed competitive and non-competitive nature. acs.orgacs.orgnih.govmdpi.com This means that donepezil can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that points to a more complex binding mechanism than simple competitive inhibition. acs.orgnih.govresearchgate.net The inhibition is readily reversible, and its duration in the body is linked to its rate of elimination. mdpi.com
The mixed-type inhibition is confirmed by Lineweaver-Burk plots, which show both increasing slopes and intercepts with increasing concentrations of the inhibitor. rsc.org This kinetic profile suggests that donepezil binds to more than one site on the AChE enzyme. rsc.org
The acetylcholinesterase enzyme features a deep and narrow gorge, approximately 20 Å deep, which contains the active sites. researchgate.netnih.gov Donepezil is a dual-binding site inhibitor, meaning its elongated structure allows it to span this gorge and interact simultaneously with two key regions: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance. acs.orgspandidos-publications.comresearchgate.net
Molecular docking studies show that the N-benzylpiperidine group of donepezil is situated in the narrowest part of the active-site cavity. rsc.org The entire molecule extends from the CAS, near the Trp86 residue, to the PAS, near the Trp286 residue. researchgate.netresearchgate.net
The Catalytic Active Site (CAS) is located at the base of the gorge and contains the catalytic triad (B1167595) of amino acids (Ser203, His447, and Glu334 in human AChE) directly responsible for acetylcholine hydrolysis. frontiersin.orgnih.gov Donepezil's benzylpiperidine moiety interacts with this site. scielo.br Specifically, the N-benzyl group forms aromatic or π-π stacking interactions with the indole (B1671886) ring of the Trp84 (or Trp86 in some species) residue. frontiersin.orgresearchgate.netresearchgate.netsci-hub.se The piperidine (B6355638) ring also interacts with Tyr334 and Tyr337. frontiersin.orgnih.gov However, studies indicate that donepezil does not directly interact with the catalytic triad itself. spandidos-publications.com
The Peripheral Anionic Site (PAS) is located at the entrance of the enzyme's gorge and is thought to initially trap the acetylcholine substrate before it proceeds to the CAS. nih.gov The dimethoxyindanone (B14499123) portion of the donepezil molecule binds to the PAS. frontiersin.orgscielo.br This interaction is primarily through π-π stacking with the Trp279 (or Trp286) residue. frontiersin.orgresearchgate.netnih.gov Other amino acid residues involved in the interaction at the PAS include Tyr70, Asp72, Tyr121, Phe295, Phe331, and Tyr341. scielo.brrsc.orgresearchgate.net
Table 2: Key Amino Acid Interactions of Donepezil within the AChE Gorge
| Site | Donepezil Moiety | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Catalytic Active Site (CAS) | N-benzylpiperidine | Trp84/Trp86 frontiersin.orgresearchgate.netsci-hub.se | π-π Stacking |
| Tyr334, Tyr337 frontiersin.orgnih.gov | - | ||
| Phe330 frontiersin.org | π-π Stacking rsc.org | ||
| Peripheral Anionic Site (PAS) | Dimethoxyindanone | Trp279/Trp286 frontiersin.orgresearchgate.netnih.gov | π-π Stacking |
| Tyr70, Asp72, Tyr121 rsc.org | - | ||
| Phe295 scielo.br | Hydrogen Bonding scielo.br |
Binding Mode Analysis within the AChE Active Site Gorge
Peripheral Anionic Site (PAS) Interactions
Butyrylcholinesterase (BuChE) Interaction and Selectivity Ratios
Donepezil (1+) is a reversible inhibitor of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). frontiersin.orgnih.gov While both enzymes hydrolyze the neurotransmitter acetylcholine, they exhibit structural differences that allow for the selective inhibition by certain compounds. oup.com Donepezil's interaction with BuChE is characterized primarily by hydrophobic interactions within the enzyme's binding site. researchgate.net Specific interactions include a π-π stacking between the inhibitor and the active site residue Tyr82, along with a π-anion interaction with Asp70. researchgate.net
A key feature of Donepezil is its high selectivity for AChE over BuChE. portico.orgnih.gov This selectivity is often expressed as a ratio of the IC50 value for BuChE to the IC50 value for AChE (IC50 BuChE / IC50 AChE). Studies have reported selectivity ratios for Donepezil ranging from approximately 85 to over 1,000-fold, indicating a significantly higher affinity for AChE. frontiersin.orgportico.orgrsc.org For instance, one study determined the selectivity of Donepezil for AChE over BuChE to be approximately 1100-fold. portico.org Another reported a 1000-fold selectivity in in-vitro experiments. nih.gov This high degree of selectivity distinguishes Donepezil from other cholinesterase inhibitors like tacrine (B349632), which inhibits both enzymes almost equally, or rivastigmine, which is a dual inhibitor of both AChE and BuChE. oup.comportico.org
The development of Donepezil analogs has often focused on modulating this selectivity. For example, certain hybrid molecules of Donepezil and tacrine have shown high selectivity for AChE over BuChE. scielo.br Conversely, some Donepezil-ferulic acid hybrids have demonstrated potent inhibition of equine BuChE. scielo.br The selectivity of Donepezil and various other cholinesterase inhibitors is detailed in the table below.
Table 1: Selectivity Ratios of Donepezil and Other Cholinesterase Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Selectivity for AChE over BuChE (Fold) | Reference |
|---|---|---|
| Donepezil | ~1100 | portico.org |
| Donepezil | ~1000 | frontiersin.org |
| Donepezil | 85.4 | rsc.org |
| Donepezil Analog (Compound 3) | 132 | scielo.br |
| Donepezil Analog (Compound 2) | 81 | scielo.br |
| Donepezil-Curcumin Hybrid (Compound 4) | 66.3 (for BuChE/AChE) | rsc.org |
| 6-chloro-pyridonepezil (Compound 23) | 625 | rsc.org |
| TAK-147 | ~1800 | portico.org |
| Physostigmine | 24 | portico.org |
| Rivastigmine | 7.2 | portico.org |
| Tacrine | 0.90 | portico.org |
Kinetic Parameters of Donepezil (1+) and its Analogs
The inhibitory potency of Donepezil (1+) and its analogs is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Donepezil is a potent, reversible inhibitor of AChE, with reported IC50 values in the low nanomolar range. portico.orgnih.gov Kinetic studies have shown that Donepezil acts as a mixed-type inhibitor, indicating that it binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the AChE enzyme. acs.orgnih.gov This dual binding is a characteristic feature of its mechanism. nih.govspandidos-publications.com
The development of Donepezil analogs has led to a wide range of compounds with varying inhibitory activities. Many of these analogs have been found to be potent inhibitors of both AChE and BuChE. mdpi.comnih.gov For example, a series of 22 Donepezil analogs (8a-v) were synthesized, with many displaying lower IC50 values—and thus higher potency—for both EeAChE (from Electrophorus electricus) and EfBChE (from Equus ferus) than Donepezil itself. mdpi.com One particularly potent analog, compound 8t, inhibited human AChE (HsAChE) with an IC50 value 18-fold lower than that of Donepezil. mdpi.com Other research has produced Donepezil-based hybrids, such as those incorporating ferulic acid or pyridine (B92270), which also show potent, mixed-type inhibition of cholinesterases. nih.govrsc.org Kinetic studies on rigid Donepezil analogs have determined Ki values against Torpedo californica AChE (TcAChE) in the nanomolar range, further confirming the high affinity of this structural class for the enzyme. nih.gov
The table below summarizes the kinetic parameters for Donepezil and a selection of its analogs from various research findings.
Table 2: Kinetic Parameters of Donepezil (1+) and its Analogs This table is interactive. You can sort and filter the data.
| Compound | Enzyme (Source) | IC50 / Ki (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Donepezil | AChE | 6.7 | - | portico.orgnih.gov |
| Donepezil | AChE | 14 | - | nih.gov |
| Donepezil | BuChE | 5600 | - | nih.gov |
| Donepezil | EeAChE | 120 | - | mdpi.com |
| Donepezil | HsAChE | 32 | - | mdpi.com |
| Donepezil | EfBChE | 2000 | - | mdpi.com |
| Donepezil Analog (Compound 8b) | EeAChE | 21 | - | mdpi.com |
| Donepezil Analog (Compound 8t) | HsAChE | 1.8 | - | mdpi.com |
| Donepezil Analog (Compound 1) | TcAChE | Ki = 11.12 | Mixed | nih.gov |
| Donepezil Analog (Compound 2) | TcAChE | Ki = 29.86 | Mixed | nih.gov |
| Pyridonepezil (Analog 2) | EeAChE | 51 | Mixed | nih.gov |
| Donepezil-Aminopyridine Hybrid (22) | hAChE | 9.4 | - | rsc.org |
| Donepezil-Aminopyridine Hybrid (22) | hBuChE | 6600 | - | rsc.org |
| Pyridine-Donepezil Hybrid (24) | AChE | 6 | - | rsc.org |
| Donepezil-Ferulic Acid Hybrid (5c) | eeAChE | 398 | Mixed | rsc.org |
| Donepezil-Ferulic Acid Hybrid (5c) | eqBuChE | 976 | - | rsc.org |
Interaction of Donepezil 1+ with Non Cholinesterase Biological Targets
Direct Receptor Modulation
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Modulation
Donepezil (B133215) exhibits a complex interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that donepezil can directly, selectively, and reversibly depress nicotine-induced currents in a noncompetitive manner. nih.gov This action is independent of its acetylcholinesterase-inhibiting activity. nih.gov The modulation of nAChRs by donepezil suggests a role in fast neuronal signaling. nih.gov
Research indicates that donepezil can increase the levels of both α7 and non-α7 nAChRs in the cortex and non-α7 nAChRs in the hippocampus. nih.gov Specifically, sub-chronic administration in rats led to a significant increase in [3H]-epibatidine binding (indicating non-α7 nAChRs) and [3H]-MLA binding (indicating α7 nAChRs) in the cortex. nih.gov In contrast, some studies suggest that donepezil is a potent inhibitor of nicotine-evoked increases in Ca2+. mdpi.com Furthermore, donepezil has been found to stimulate oligodendrocyte differentiation and the expression of myelin-related genes through nAChRs. researchgate.net This effect was inhibited by a nAChR antagonist, but not a muscarinic acetylcholine receptor antagonist, highlighting the specificity of this pathway. researchgate.net
Table 1: Effect of Sub-chronic Donepezil Administration on nAChR Levels in Rats
| Brain Region | Receptor Type | Low Dose (0.7 micromoles/kg) | High Dose (2.4 micromoles/kg) |
|---|---|---|---|
| Cortex | Non-α7 nAChRs ([3H]-epibatidine binding) | 135 +/- 3.6% of control | 125 +/- 4.6% of control |
| Cortex | α7 nAChRs ([3H]-MLA binding) | 124 +/- 2.8% of control | 114 +/- 4.4% of control |
| Hippocampus | Non-α7 nAChRs ([3H]-epibatidine binding) | 135 +/- 3.6% of control | 125 +/- 4.6% of control |
| Hippocampus | α7 nAChRs ([3H]-MLA binding) | No significant change | No significant change |
Data from reference nih.gov
N-Methyl-D-aspartate (NMDA) Receptor Modulation
Donepezil also modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal survival. researchgate.net Research has shown that donepezil can downregulate NMDA receptors, which may contribute to its neuroprotective effects against glutamate-induced excitotoxicity. researchgate.netdrugbank.com Specifically, donepezil has been found to significantly reduce the surface expression of the NR1 subunit of the NMDA receptor. researchgate.net
Interestingly, the effect of donepezil on NMDA currents can be bidirectional and dependent on neuronal type and concentration. In multipolar cortical neurons, lower concentrations (1 to 10 μM) of donepezil decreased NMDA currents, while higher concentrations (30 to 100 μM) increased them. nih.gov Conversely, in bipolar neurons, donepezil at concentrations from 0.01 to 100 μM potentiated NMDA currents. nih.gov This potentiation was dependent on G proteins and could be decreased by inhibiting Protein Kinase C (PKC). nih.gov The neuroprotection against glutamate (B1630785) excitotoxicity by donepezil involves the stimulation of α7 nicotinic receptors, leading to the internalization of NMDA receptors. nih.gov This action attenuates glutamate-mediated Ca2+ entry. nih.gov
Sigma-1 Receptor Activation
Donepezil is a high-affinity agonist for the sigma-1 receptor (S1R), a unique intracellular chaperone protein. researchgate.netnih.gov This interaction is considered a significant aspect of its pharmacological activity, contributing to neuroprotection. mdpi.comunits.it Activation of S1R by donepezil has been shown to preserve myelin integrity and reduce glial reactivity in animal models. mdpi.com
The agonistic activity of donepezil at the S1R is implicated in its beneficial effects on cognitive deficits, independent of its cholinesterase inhibition. cpn.or.kr Studies have shown that donepezil occupies a significant fraction of the sigma-1 receptor population in the brain at therapeutic doses. nih.govcpn.or.kr This activation of S1R can modulate several cellular processes, including calcium homeostasis and oxidative stress responses, and can have synergistic neuroprotective effects when combined with its primary function as an acetylcholinesterase inhibitor. mdpi.com
Protein Binding Dynamics
The interaction of Donepezil (1+) with plasma proteins is a key determinant of its pharmacokinetic profile, influencing its distribution and availability.
Interaction with Human Transferrin (hTf) and Binding Energetics
Donepezil (1+) has been shown to interact with human transferrin (hTf), a key plasma protein involved in iron metabolism. researchgate.netnih.gov Spectroscopic studies have revealed that this interaction leads to the formation of a complex. researchgate.netnih.gov The binding constant for this interaction, determined by fluorescence spectroscopy at 310 K, is 1.3 × 10⁴ M⁻¹, indicating a strong binding affinity. nih.gov Isothermal titration calorimetry (ITC) results confirm that the binding reaction is spontaneous and thermodynamically favorable. researchgate.netnih.gov Molecular docking studies have identified key amino acid residues, including Pro 91, Phe 94, and His 207, as being involved in the formation of the donepezil-hTf complex. researchgate.netnih.gov
Table 2: Binding Parameters of Donepezil (1+) with Human Transferrin (hTf)
| Technique | Parameter | Value |
|---|---|---|
| UV-vis Absorption | Binding Constant (K) | 0.9 × 10⁴ M⁻¹ |
| Fluorescence Spectroscopy (at 310 K) | Binding Constant (K) | 1.3 × 10⁴ M⁻¹ |
| Isothermal Titration Calorimetry | Thermodynamic Feasibility | Spontaneous and Favorable |
Data from references researchgate.netnih.gov
Plasma Protein Binding Characteristics in Research Models
Donepezil is extensively bound to plasma proteins. In humans, approximately 96% of donepezil is protein-bound. drugbank.comnih.gov The binding is primarily to albumin (about 75%) and to a lesser extent to alpha-1-acid glycoprotein (B1211001) (approximately 21%). drugbank.comnih.gov
There are species-specific differences in plasma protein binding. For instance, the plasma protein binding of donepezil is slightly higher in humans (around 88-96%) compared to rats and dogs (approximately 74%). drugbank.comnih.gov These differences in protein binding, along with variations in hepatic metabolism, contribute to the observed differences in the clearance of the drug between species.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Donepezil (1+) |
| Acetylcholine |
| Nicotine (B1678760) |
| Glutamate |
| N-methyl-D-aspartate (NMDA) |
| Albumin |
| Alpha-1-acid glycoprotein |
| Human Transferrin (hTf) |
| [3H]-epibatidine |
| [3H]-methyllyconitine ([3H]-MLA) |
| Protein Kinase C (PKC) |
| NE-100 |
| Physostigmine |
| Galantamine |
| Rivastigmine |
| Tacrine (B349632) |
| Mecamylamine |
| Scopolamine |
Nucleic Acid Interactions: DNA Binding Studies
Recent investigations have shed light on the ability of Donepezil and its derivatives to interact with DNA. Spectrophotometric and viscometric studies have been employed to explore these binding mechanisms.
A study involving a novel hybrid compound of donepezil and squaric acid (DS) demonstrated that the hybrid molecule binds to double-stranded fish sperm DNA (Fsds-DNA). researchgate.netcumhuriyet.edu.trcumhuriyet.edu.trcumhuriyet.edu.tr The analysis of the interaction, including the determination of DNA binding constants (Kb), suggests that the DS hybrid binds to the minor groove of the DNA. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.trcumhuriyet.edu.tr This was further supported by fluorescence spectroscopy, which showed that the hybrid molecule could quench the fluorescence of ethidium (B1194527) bromide bound to DNA, indicating a competitive binding interaction. cumhuriyet.edu.tr The Stern-Volmer quenching constant (Ksv) for the DS hybrid was calculated to be 3.5 x 10^4 M-1. cumhuriyet.edu.tr
Similarly, a donepezil-caffeic acid (DP-CA) hybrid was also found to bind strongly to DNA, as evidenced by fluorescence and UV-Vis spectroscopy studies. orscience.runih.gov These findings suggest that the interaction of donepezil-based compounds with nucleic acids could be a component of their broader pharmacological profile.
Table 1: DNA Binding Properties of Donepezil Hybrids
| Compound | DNA Type | Binding Mode | Binding Constant (Kb) | Stern-Volmer Quenching Constant (Ksv) |
| Donepezil-Squaric Acid (DS) Hybrid | Fsds-DNA | Minor Groove | - | 3.5 x 10^4 M-1 cumhuriyet.edu.tr |
| Donepezil-Caffeic Acid (DP-CA) Hybrid | - | Strong Binding | - | - |
Data not available is represented by "-".
Modulation of Cellular Signaling Pathways and Enzymes
Beyond its primary function, Donepezil (1+) has been shown to modulate several cellular signaling pathways and enzymes that are critical in the pathophysiology of neurodegenerative diseases.
Beta-Secretase-1 (BACE-1) Inhibition
Beta-secretase-1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. nih.govmdpi.com Donepezil itself has been reported to exhibit some inhibitory activity against BACE-1. nih.gov
In a study evaluating a series of 22 donepezil analogues, several compounds were tested for their BACE-1 inhibitory activity. While most analogues were not more potent than the parent compound, a few, namely 8c, 8e, 8f, and 8l, displayed inhibitory concentrations in the low micromolar range. nih.gov Modeling studies suggest that the aromatic ring of donepezil aligns with that of a known BACE-1 inhibitor within the enzyme's active site. nih.gov Furthermore, co-administration of donepezil with astaxanthin (B1665798) in a nanostructured lipid carrier formulation was shown to significantly lower the levels of BACE-1 in the cortex and hippocampus of an animal model of Alzheimer's disease. tandfonline.com
Inflammatory Signaling Pathways (e.g., MAPK/NLRP3 Inflammasome/STAT3, AKT)
Neuroinflammation is a critical component of Alzheimer's disease pathology. Donepezil has been found to modulate several inflammatory signaling pathways. Research has shown that donepezil can inhibit lipopolysaccharide (LPS)-induced neuroinflammation by suppressing the AKT/MAPK signaling pathway and the subsequent activation of the NLRP3 inflammasome. frontiersin.orgnih.govnih.govresearchgate.net It also downregulates the phosphorylation of NF-κB and STAT3, key transcription factors involved in the inflammatory response. frontiersin.orgnih.govnih.gov
Specifically, donepezil was found to decrease the LPS-induced increases in the mRNA levels of several proinflammatory cytokines in microglial cells. nih.govnih.gov In vivo studies using a mouse model of neuroinflammation showed that donepezil attenuated LPS-induced microglial activation and the levels of proinflammatory cytokines like COX-2 and IL-6. nih.govnih.gov Furthermore, in a mouse model of Alzheimer's disease (5xFAD mice), donepezil significantly reduced Aβ-induced microglial and astrocytic activation. nih.govnih.govresearchgate.net These findings suggest that donepezil's anti-inflammatory effects are mediated through the MAPK/NLRP3 inflammasome/STAT3 signaling pathway. frontiersin.orgnih.govspandidos-publications.com
Amyloid-Beta (Aβ) Pathology Modulation (e.g., Aβ aggregation, APP conversion, beta-secretase activity)
Donepezil has demonstrated multiple effects on the pathology of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. mdpi.comresearchgate.net Studies have indicated that donepezil can reduce the accumulation of Aβ through various mechanisms. researchgate.net It has been shown to decrease the conversion of amyloid precursor protein (APP) to Aβ and reduce beta-secretase activity. researchgate.net
In a transgenic mouse model of Alzheimer's disease (Tg2576), treatment with donepezil was suggested to reduce beta-amyloid plaques. researchgate.net Similarly, in 5xFAD mice, intraperitoneal injection of donepezil led to a significant reduction in the number of Aβ plaques in the cortex and hippocampus. nih.gov This was accompanied by a decrease in Aβ-mediated microglial and astrocytic activation. nih.gov Clinical studies have also reported that donepezil can reduce Aβ levels in the serum of Alzheimer's disease patients. nih.gov Furthermore, donepezil has been shown to enhance the clearance of Aβ across the blood-brain barrier and the liver, which could contribute to the reduction of brain Aβ levels. researchgate.net
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the breakdown of monoamine neurotransmitters and are implicated in the oxidative stress observed in Alzheimer's disease. tandfonline.comresearchgate.net Donepezil itself exhibits some inhibitory activity against both MAO-A and MAO-B. nih.gov
Several studies have focused on developing donepezil-based hybrids with enhanced MAO inhibitory properties. tandfonline.comnih.govtandfonline.comrsc.org For instance, a series of donepezil-like compounds were synthesized and showed potent inhibitory activities toward both cholinesterases and monoamine oxidases. tandfonline.comnih.gov One promising compound, w18, exhibited balanced inhibitory activity against both MAO-A (IC50 = 13.4 μM) and MAO-B (IC50 = 3.14 μM). tandfonline.comnih.gov Another study on chromone (B188151) and donepezil hybrids identified a compound (5c) with potent and selective inhibition of hMAO-B (IC50 = 0.272 μM). rsc.org Furthermore, a novel hybrid of donepezil and an indolyl propargylamino moiety (compound 5) was found to be a potent inhibitor of both MAO-A (IC50 = 5.2 nM) and MAO-B (IC50 = 43 nM). researchgate.net
Table 2: MAO Inhibitory Activity of Donepezil and its Derivatives
| Compound | MAO-A IC50 | MAO-B IC50 | Source |
| Donepezil | Dose-dependent inhibition | Dose-dependent inhibition | nih.gov |
| w18 | 13.4 μM | 3.14 μM | tandfonline.comnih.gov |
| 5c | - | 0.272 μM | rsc.org |
| Compound 5 | 5.2 nM | 43 nM | researchgate.net |
Data not available is represented by "-".
Chemical Synthesis and Structural Modification Strategies for Donepezil 1+
Established Synthetic Pathways for Donepezil (B133215) (1+) Core Structure
The conventional synthesis of the Donepezil core structure typically involves an Aldol (B89426) condensation reaction. frontiersin.org This process unites the indanone and piperidine (B6355638) moieties, forming an unsaturated precursor which is subsequently reduced to yield the final Donepezil structure. nih.govsci-hub.se A common pathway starts with the reaction between 5,6-dimethoxy-1-indanone (B192829) and 1-benzyl-4-formylpiperidine. sci-hub.se Another established route involves the Darzen reaction of pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone, which produces an epoxide as a key intermediate. nih.gov This is followed by a one-pot deoxygenation and hydrogenation of the aryl moiety. nih.gov
A notable synthesis method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde. sci-hub.se The resulting intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl-methylpiperidine hydrochloride, is then reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to produce Donepezil hydrochloride as a racemic mixture. sci-hub.se
Design and Synthesis of Donepezil (1+) Derivatives and Analogs
The structural framework of Donepezil offers multiple sites for modification, broadly categorized into the indanone moiety, the N-benzylpiperidine/piperazine (B1678402) moiety, and the linker region. These modifications aim to enhance efficacy, selectivity, and introduce multi-target activity.
Indanone Moiety Modifications (e.g., Indole (B1671886), Phthalimide (B116566), Tetralone, Oxindole, Quinolone Analogs)
The indanone part of Donepezil is crucial for its interaction with the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.netcu.edu.eg Researchers have explored replacing this moiety with various heterocyclic and polycyclic systems to modulate activity.
Indole and Oxindole Analogs: The substitution of the indanone ring with an indole scaffold has been investigated as a bioisosteric replacement. scielo.br
Phthalimide and Phthalazinone Analogs: In some derivatives, the indanone part has been replaced by a phthalimide ring, particularly in hybrid molecules with tacrine (B349632). scielo.br Phthalazinone nuclei have also been connected to the N-benzylpiperidine fragment through alkyl chains. scielo.brscielo.br
Quinolone Analogs: The benzyl (B1604629) group of Donepezil has been modified with fragments like quinolone to improve interaction with the dual binding sites of acetylcholinesterase. rsc.org
Tetralone and Other Heterocycles: Modifications also include the use of tetralone and other heterocyclic rings such as tetrahydrobenzo[b]thiophene. scielo.brscielo.br
These modifications are often aimed at achieving dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) or introducing other beneficial properties.
N-Benzylpiperidine/Piperazine Moiety Modifications (e.g., Pyridine (B92270), Pyridyl Methylpiperidine, Piperazine)
The N-benzylpiperidine moiety of Donepezil interacts with the catalytic anionic site (CAS) of AChE. cu.edu.eg Modifications in this region are common strategies to alter the compound's binding affinity and selectivity.
Pyridine and Pyridinium Analogs: The phenyl group of the N-benzylpiperidine has been replaced with a pyridine ring, leading to potent inhibitors. nih.gov N-benzylpyridinium salts have also been synthesized, mimicking the Donepezil structure. frontiersin.orgscielo.br
Piperazine Analogs: The piperidine ring has been substituted with a piperazine moiety. For instance, novel analogs have been synthesized by replacing the piperidine part with 4-substituted piperazines. rsc.org
Pyridyl Methylpiperidine: This modification has also been explored in the development of Donepezil derivatives. scielo.br
These changes can influence the molecule's interaction with both the catalytic and peripheral sites of cholinesterase enzymes.
Linker Region Modifications (e.g., Alkyl Linkers, Carboxamide Linkers)
Alkyl Linkers: Varying the length of the alkyl chain between the core moieties has been shown to impact inhibitory activity. For example, in phthalimide-containing hybrids, linker chains of 9 and 12 methylene (B1212753) units have been effective. scielo.br
Carboxamide Linkers: Carboxamide linkers have been used to connect the N-benzylpiperidine to other pharmacophores, such as in hybrids with isoxazole. rsc.org
Double Bond Introduction: In some analogs, the single bond linker has been replaced with a double bond, connecting the benzylpiperidine and indanone parts. scielo.br This modification can increase structural rigidity. nih.gov
Acylhydrazone Linkers: N'-2-(4-benzylpiperidin-yl)acyl hydrazone derivatives have been synthesized, incorporating an acylhydrazone linker. nih.gov
The nature and length of the linker are critical for optimizing the orientation of the pharmacophores within the enzyme's active site.
Hybrid Molecule Design (e.g., Donepezil-Curcumin, Donepezil-Ferulic Acid, Donepezil-Lipoic Acid, Donepezil-Tacrine Hybrids)
A prominent strategy in Donepezil research is the creation of hybrid molecules that combine the pharmacophore of Donepezil with other biologically active compounds. This approach aims to develop multi-target-directed ligands (MTDLs) that can address multiple pathological factors.
Donepezil-Curcumin Hybrids: Novel series of hybrids combining Donepezil and curcumin (B1669340) have been developed, with some compounds showing strong AChE inhibition and anti-aggregation properties. mdpi.comscielo.br
Donepezil-Ferulic Acid Hybrids: Hybrids of Donepezil and ferulic acid have been synthesized, exhibiting both cholinesterase inhibitory and antioxidant activities. scielo.brrsc.org
Donepezil-Lipoic Acid Hybrids: Donepezil has been conjugated with lipoic acid, an antioxidant, to create neuroprotective hybrids. acs.org
Donepezil-Tacrine Hybrids: Donepezil-tacrine hybrids have been synthesized, where the indanone part of Donepezil is often replaced by a phthalimide ring. scielo.br Some of these hybrids use benzylpiperazine as an isostere for the benzylpiperidine fragment. scielo.br
Donepezil-Caffeic Acid Hybrids: A novel hybrid molecule combining Donepezil and caffeic acid has been designed and synthesized, showing activity against acetylcholinesterase. nih.goveco-vector.com
Table 1: Examples of Donepezil Hybrid Molecules and Their Reported Activities
| Hybrid Type | Key Structural Feature | Reported Activity |
|---|---|---|
| Donepezil-Curcumin | Combination of Donepezil and curcumin pharmacophores. mdpi.com | Potent AChE inhibition and inhibition of Aβ aggregation. mdpi.comscielo.br |
| Donepezil-Ferulic Acid | Fusion of Donepezil fragment and ferulic acid. rsc.org | Cholinesterase inhibition and significant antioxidant activity. scielo.brrsc.org |
| Donepezil-Lipoic Acid | Conjugation of the indanone-piperidine moiety with lipoic acid. acs.org | Moderate inhibitory activity against human acetylcholinesterase (hAChE) and greater activity against human butyrylcholinesterase (hBuChE). acs.org |
| Donepezil-Tacrine | Indanone part replaced by phthalimide; linked to tacrine. scielo.br | Excellent cholinesterase inhibitory activity. scielo.br |
| Donepezil-Caffeic Acid | Donepezil linked to caffeic acid. nih.gov | Active against acetylcholinesterase. nih.goveco-vector.com |
Advanced Synthetic Methodologies (e.g., Microwave-Assisted Synthesis, Eco-friendly Routes)
Modern synthetic chemistry offers advanced methodologies to improve the efficiency and sustainability of Donepezil synthesis.
Microwave-Assisted Synthesis: This technique has been employed for the synthesis of Donepezil analogs. For example, the reductive amination of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone with various aldehydes has been carried out under microwave irradiation, leading to the formation of target analogs in moderate yields. nih.govnih.gov Microwave assistance has also been used in the synthesis of novel pyrrole (B145914) and pyridopyrimidine derivatives related to Donepezil. researchgate.netmdpi.com
Eco-friendly Routes: Efforts have been made to develop more environmentally friendly synthetic pathways. This includes the use of alternative energy sources and recyclable catalysts to improve yields, regioselectivity, and reaction rates while minimizing waste. mdpi.comnih.govresearchgate.net For instance, a sustainable ultrasound-assisted method using a basic resin (Amberlyst A-26) as a recyclable heterogeneous catalyst has been developed for the aldol condensation step. nih.gov Additionally, atom-economical sequential-flow synthesis using heterogeneous catalysis and hydrogenation, with water as the only byproduct, represents a significant advancement in green synthesis. nih.gov
These advanced methodologies not only offer practical advantages in terms of efficiency and cost but also align with the principles of green chemistry, reducing the environmental impact of pharmaceutical production.
Table 2: Chemical Compounds Mentioned | Compound Name | | :--- | | Donepezil | | 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | | N-benzylpiperidine | | 5,6-dimethoxy-1-indanone | | 1-benzyl-4-formylpiperidine | | Pyridine-4-carboxaldehyde | | 2-bromo-5,6-dimethoxy indanone | | 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl-methylpiperidine hydrochloride | | Palladium on carbon | | Indole | | Phthalimide | | Tetralone | | Oxindole | | Quinolone | | Phthalazinone | | Tetrahydrobenzo[b]thiophene | | Pyridine | | Pyridyl methylpiperidine | | Piperazine | | N-benzylpyridinium | | Isoxazole | | Acylhydrazone | | Curcumin | | Ferulic acid | | Lipoic acid | | Tacrine | | Caffeic acid | | 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone | | Amberlyst A-26 | | Pyrrole | | Pyridopyrimidine |indanone | | Amberlyst A-26 | | Pyrrole | | Pyridopyrimidine |
Structure Activity Relationship Sar Studies of Donepezil 1+ and Its Analogs
Identification of Key Pharmacophoric Elements for Cholinesterase Inhibition
The inhibitory activity of Donepezil (B133215) on acetylcholinesterase (AChE) is attributed to its distinct structural components that interact with specific sites within the enzyme. The core pharmacophore of Donepezil consists of an N-benzylpiperidine moiety connected to a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one group via a methylene (B1212753) linker. rsc.orgmdpi.com
The N-benzylpiperidine portion is a crucial element, with the piperidine (B6355638) ring's nitrogen atom contributing to electron density and influencing binding affinity to neuropharmacological receptors. mdpi.com The benzyl (B1604629) group on the piperidine ring interacts with the catalytic anionic site (CAS) of AChE. frontiersin.org The indanone moiety, on the other hand, binds to the peripheral anionic site (PAS) of the enzyme. frontiersin.orgmdpi.com This dual binding to both the CAS and PAS is a key feature of Donepezil's potent inhibitory action. spandidos-publications.comresearchgate.net
SAR studies have revealed the importance of these interactions. For instance, modifications to the benzyl group, such as the introduction of halogen, methyl, or methoxy (B1213986) groups at the C-2 or C-3 position, have been shown to significantly enhance anti-AChE activity. nih.gov Conversely, bulky substituents at the para position of the benzyl moiety tend to decrease inhibitory potency. nih.gov The length and nature of the linker connecting the two main fragments also play a role in optimizing the interaction with the enzyme's active site gorge. heraldopenaccess.us
Structural Determinants Governing AChE vs. BuChE Selectivity
While both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) hydrolyze acetylcholine (B1216132), their structural differences allow for the design of selective inhibitors. Donepezil itself exhibits high selectivity for AChE over BuChE. frontiersin.orgspandidos-publications.comnih.gov This selectivity is a desirable trait, as the specific role of BuChE in the brain is less clear, and inhibiting it may lead to unwanted side effects.
The structural features of Donepezil and its analogs that govern this selectivity have been a focus of research. The N-benzylpiperidine derivatives, like Donepezil, generally show high selectivity for AChE. nih.gov Modifications to the indanone portion of the molecule can influence this selectivity. For example, replacing the indanone with other heterocyclic rings can alter the selectivity profile. scielo.brscielo.br
The development of hybrid molecules has further illuminated the structural determinants of selectivity. For instance, certain Donepezil-tacrine hybrids have been shown to be more effective at inhibiting human AChE compared to their parent compounds. spandidos-publications.com In contrast, some Donepezil-ferulic acid hybrids have demonstrated selective inhibition of equine BuChE. scielo.br The selectivity of these hybrid compounds is influenced by how the different pharmacophoric elements interact with the distinct active sites of AChE and BuChE.
SAR for Multi-Target Engagement
Recognizing the multifaceted nature of Alzheimer's disease, research has shifted towards developing multi-target-directed ligands (MTDLs) based on the Donepezil scaffold. rsc.orgnih.govfrontiersin.orgnih.gov These MTDLs aim to simultaneously address various pathological pathways, including amyloid-beta aggregation, oxidative stress, and monoamine oxidase activity, in addition to cholinesterase inhibition.
Anti-amyloid Aggregation Activity
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Donepezil itself has been shown to inhibit Aβ aggregation. mdpi.comspandidos-publications.com The ability of Donepezil analogs to inhibit Aβ aggregation is often linked to their interaction with the peripheral anionic site (PAS) of AChE, which is known to play a role in Aβ fibrillogenesis. nih.gov
SAR studies have explored how structural modifications can enhance this anti-amyloid activity. For example, hybrid molecules combining the N-benzylpiperidine moiety of Donepezil with other fragments known to interfere with Aβ aggregation have shown promising results. rsc.org Donepezil-tacrine hybrids, for instance, inhibit Aβ aggregation induced by AChE. spandidos-publications.com Similarly, certain Donepezil-ferulic acid hybrids have demonstrated Aβ aggregation inhibitory activity. scielo.br The introduction of a secondary aromatic amide moiety to the Donepezil scaffold has also been shown to confer inhibitory effects on Aβ42 aggregation. nih.gov
Antioxidant Properties
Oxidative stress is another key contributor to the neuronal damage observed in Alzheimer's disease. frontiersin.org Consequently, incorporating antioxidant properties into Donepezil-based compounds is a key strategy in the development of multi-target therapies. mdpi.com
The antioxidant capacity of Donepezil analogs is often achieved by introducing moieties with known radical-scavenging abilities. For example, hybrid molecules of Donepezil with natural compounds like ferulic acid, flavonoids, and curcumin (B1669340) have demonstrated antioxidant activities in addition to their cholinesterase inhibitory effects. scielo.brscielo.br The linkage of the N-benzylpiperidine moiety of Donepezil to hydroxytyrosol (B1673988) derivatives, found in plant polyphenols, has also resulted in compounds with significant antioxidant effects. researchgate.netmdpi.com SAR studies on quinolone-carboxamide derivatives of Donepezil revealed that a catechol moiety on the quinolone ring conferred the best radical-scavenging activity. nih.gov
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the breakdown of neurotransmitters, and their inhibition can have therapeutic benefits in neurodegenerative diseases. mdpi.com The development of Donepezil-based dual inhibitors of both cholinesterases and MAOs is an active area of research. dovepress.comnih.gov
Structural modifications to the Donepezil scaffold have been shown to impart MAO inhibitory activity. Replacing the indanone part of Donepezil with other heterocyclic rings, such as pyridine (B92270), can lead to compounds that exhibit both MAO and AChE inhibition. scielo.brscielo.br The incorporation of a propargylamine (B41283) group, a known MAO inhibitor pharmacophore, into Donepezil derivatives has also been a successful strategy. scielo.brscielo.brnih.gov For instance, a hybrid of Donepezil and rasagiline, called propargylaminodonepezil (PADPZ), has shown inhibitory activity against both human AChE and MAO-B. acs.org
Conformational Preferences and Energetic Contributions to Binding
The three-dimensional conformation of Donepezil and its analogs is critical for their binding to target enzymes. Conformational analysis studies have provided insights into the preferred shapes of these molecules in both their free and bound states. acs.orgacs.org
Computational studies, including quantum mechanical/molecular mechanical (QM/MM) X-ray refinement, have been used to analyze the conformational energy surface of Donepezil. acs.orgacs.org These studies have revealed that the binding of Donepezil to AChE stabilizes the protein structure and leads to fewer conformational changes. nih.gov The energetic contributions of different parts of the molecule to the binding affinity have also been investigated. For example, the deformation energy of Donepezil upon binding is relatively small, indicating a favorable pre-organized conformation for binding. mdpi.com
The interaction between Donepezil and the aromatic amino acid residues within the AChE active site gorge is a key determinant of its binding affinity. spandidos-publications.com Molecular docking and dynamics simulations have shown that the N-benzylpiperidine moiety fits into the catalytic anionic site, while the indanone portion interacts with the peripheral anionic site. frontiersin.orgmdpi.com Understanding these conformational preferences and energetic contributions is crucial for the rational design of new, more potent, and selective Donepezil-based inhibitors.
Computational and Theoretical Investigations of Donepezil 1+
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and affinities of Donepezil (B133215) (1+) with its target proteins.
Ligand-Protein Interaction Profiling (AChE, BuChE, BACE-1, hTf, DNA)
Molecular docking studies have been pivotal in elucidating the interaction of Donepezil (1+) with several key proteins implicated in Alzheimer's disease and other biological processes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Donepezil is a well-established inhibitor of AChE. nih.gov Docking studies reveal that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The indanone moiety of Donepezil (1+) engages in π-π stacking interactions within the PAS, while the benzylpiperidine portion interacts with the CAS. nih.govscielo.br Specifically, the benzyl (B1604629) group is often found in proximity to W86, and the piperidine (B6355638) ring interacts with Y337. nih.gov Similar dual-binding mechanisms have been observed for BuChE. scielo.br The binding affinity of donepezil is generally higher for AChE than for BuChE. mdpi.com
Beta-secretase 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides. Molecular docking simulations have shown that Donepezil (1+) can bind to the active site of BACE-1. researchgate.netnih.gov Key interactions often involve hydrogen bonding with the catalytic dyad (Asp32 and Asp228) and interactions with residues in the S3 pocket and the β-hairpin flap. researchgate.net
Human Transferrin (hTf): Human transferrin is a protein involved in iron metabolism. nih.govtandfonline.com Docking studies indicate that Donepezil (1+) forms a stable complex with hTf. nih.govtandfonline.com Key amino acid residues involved in this interaction include Pro 91, Phe 94, and His 207. nih.govtandfonline.com The formation of this complex is supported by spectroscopic data showing changes in the protein's structure upon binding. nih.govtandfonline.com
DNA: The interaction of Donepezil (1+) with DNA has also been investigated. Studies suggest that it binds to the minor groove of DNA, a finding supported by both spectrophotometric and viscometric methods. researchgate.net
| Target Protein | Key Interacting Residues | Binding Site/Mode | References |
|---|---|---|---|
| AChE | W86, Y337, W286, F330 | Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | nih.govplos.org |
| BuChE | - | Dual binding to CAS and PAS | scielo.br |
| BACE-1 | Asp32, Asp228, Tyr71, Thr72, Gly11 | Active site, including catalytic dyad and S3 pocket | researchgate.net |
| hTf | Pro 91, Phe 94, His 207 | - | nih.govtandfonline.com |
| DNA | - | Minor groove | researchgate.net |
Prediction of Binding Affinities
The prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG), is a crucial output of molecular docking simulations. These values provide a quantitative estimate of the strength of the interaction between a ligand and its target.
For Donepezil (1+), a range of binding affinities has been reported for its various targets. For instance, docking studies have shown binding affinities for AChE in the range of -11.4 to -15.50 kcal/mol. researchgate.netdergipark.org.tr The binding affinity for BACE-1 has been reported to be around -6.6 kcal/mol. With human transferrin, a binding constant of 1.3 × 10⁴ M⁻¹ at 310 K has been determined, indicating a strong interaction. nih.govtandfonline.com It is important to note that these values can vary depending on the specific docking software and parameters used in the study. brieflands.com
| Target Protein | Predicted Binding Affinity | References |
|---|---|---|
| AChE | -11.4 to -15.50 kcal/mol | researchgate.netdergipark.org.tr |
| BACE-1 | -6.6 kcal/mol | |
| hTf | 1.3 × 10⁴ M⁻¹ (at 310 K) | nih.govtandfonline.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. These simulations offer deeper insights into the binding mechanisms that are not apparent from static docking poses.
Conformational Dynamics of Donepezil (1+) and Protein Complexes
MD simulations have been employed to study the stability and conformational changes of Donepezil (1+) when bound to proteins like AChE and ferritin. acs.orgnih.gov These simulations, often run for nanoseconds, reveal that the binding of Donepezil (1+) can stabilize the protein structure and lead to fewer conformational changes. nih.gov For example, MD simulations of the AChE-donepezil complex have shown that the complex remains stable throughout the simulation period. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone atoms is often used as a measure of this stability. researchgate.net Furthermore, these simulations have highlighted the dynamic nature of the AChE active site, which can transition between "open" and "closed" conformations to facilitate ligand binding. acs.org
Enantiomer Stability and Binding Characterization (R- vs. S-Donepezil)
Donepezil is a chiral molecule, existing as R- and S-enantiomers. MD simulations have been instrumental in comparing the stability and binding characteristics of these two forms. Studies have indicated that S-donepezil may serve as a better AChE inhibitor compared to R-donepezil, as evidenced by the stability of the AChE-S-donepezil complex during MD simulations. researchgate.net However, X-ray crystallography studies have shown that even when a racemic mixture is used, only the (R)-enantiomer is found in the binding pocket of Torpedo californica AChE. sci-hub.se This suggests a complex interplay of factors governing enantiomeric preference. HPLC studies have also been developed to separate and determine the stability of the enantiomers under various stress conditions. chalcogen.ro
Solvent Effects on Binding Mechanism
The role of the solvent, typically water, in the binding mechanism of Donepezil (1+) is a critical aspect that can be investigated through MD simulations. Water molecules have been shown to play a crucial role in assisting the association of Donepezil (1+) with the active site of AChE, facilitating its reversible axial displacement and reorientation. acs.org In some multicomponent systems of donepezil, water is essential for bridging the donepezil molecules with other components in the crystalline state. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed examination of the electronic structure and energetic properties of Donepezil (1+), providing a fundamental understanding of its behavior and interactions.
Density Functional Theory (DFT) for Molecular Geometry and Binding Energy
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Donepezil (1+), DFT calculations have been employed to determine its lowest energy structure and to analyze its binding interactions with various molecules. mdpi.com
For instance, DFT calculations using the B3LYP/6-31G(d,p) method have been utilized to optimize the geometry of donepezil and to study its complexation with cyclodextrins. mdpi.com These studies have revealed the formation of hydrogen bonds and have quantified the binding affinity. mdpi.com One study calculated the binding affinity of Donepezil with 2,6-Me-β-CD to be -9.77 kcal/mol, indicating a strong interaction. mdpi.com The deformation energies of donepezil and the cyclodextrin (B1172386) upon complexation have also been calculated, providing further insight into the stability of the complex. mdpi.com
Furthermore, DFT has been used to design and analyze metal-based analogues of donepezil. plos.org By optimizing the geometries of these derivatives at the B3LYP/SDD level of theory, researchers can investigate their electronic energies, dipole moments, and HOMO-LUMO gaps to predict their reactivity and stability. plos.org Such studies are crucial for designing new compounds with potentially improved therapeutic properties. plos.org
| Parameter | Value | Method | System | Source |
|---|---|---|---|---|
| Binding Affinity | -9.77 kcal/mol | B3LYP/6-31G(d,p) | Donepezil-2,6Me-β-CD | mdpi.com |
| Deformation Energy (Donepezil) | 0.5 kcal/mol | B3LYP/6-31G(d,p) | Donepezil-2,6Me-β-CD | mdpi.com |
| Deformation Energy (2,6Me-β-CD) | 7.29 kcal/mol | B3LYP/6-31G(d,p) | Donepezil-2,6Me-β-CD | mdpi.com |
Combined Quantum Mechanical/Molecular Mechanical (QM/MM) X-ray Refinement
To gain a more accurate understanding of Donepezil (1+) in its biological environment, such as when bound to acetylcholinesterase (AChE), combined quantum mechanical/molecular mechanical (QM/MM) methods are employed. nih.govnih.gov This hybrid approach treats the ligand (Donepezil) and the immediate interacting residues of the protein with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov
A parallel QM/MM X-ray refinement of the Donepezil-AChE complex (PDB ID: 1EVE) has been performed to improve the accuracy of the crystal structure. nih.govnih.gov This re-refinement led to a significant reduction in the conformational strain energy of the bound donepezil by 93% compared to the original PDB structure. nih.govnih.gov The refined structure provided a more accurate depiction of the π-π stacking interactions between the benzyl group of donepezil and the aromatic side chains of residues like Trp84 in the AChE active site gorge. nih.gov The distance between the donepezil phenyl group and the Trp84 aromatic ring was refined to 3.86 Å, which is in good agreement with theoretical values for such interactions. nih.gov This level of detail is crucial for understanding the precise binding mode and for the rational design of more effective inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scik.org For Donepezil (1+) and its derivatives, 3D-QSAR models have been developed to identify the key structural features required for potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
These models are built by aligning a set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). nih.govresearchgate.net By correlating these descriptors with the observed biological activity, a predictive model is generated. For instance, a 3D-QSAR study on aminopyridazine compounds structurally related to donepezil yielded a high-quality model (q²LOO = 0.937) that was successfully used to design novel, highly active inhibitors. nih.gov
QSAR studies on donepezil-indolyl hybrids have helped to define 3D-pharmacophores for the inhibition of both cholinesterases and monoamine oxidases (MAO), highlighting the structural requirements for multi-target activity. nih.gov These models provide valuable guidance for the synthesis of new derivatives with optimized activity profiles. nih.govnih.gov
Network Pharmacology Approaches for Mechanistic Exploration
Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases from a network perspective. nih.govfrontiersin.org This approach has been applied to Donepezil (1+) to explore its multifaceted mechanism of action in the context of diseases like Alzheimer's. nih.govfrontiersin.org
By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify the key targets and signaling pathways modulated by donepezil. nih.govfrontiersin.org A study based on network pharmacology identified 110 potential target genes and 155 signaling pathways associated with the therapeutic effects of donepezil. nih.govfrontiersin.org The analysis revealed a strong association between donepezil and the modulation of chemical synaptic transmission and the regulation of trans-synaptic signaling. nih.govfrontiersin.org Furthermore, pathways related to cell proliferation, differentiation, and survival were also implicated, suggesting a broader, multi-target mechanism beyond simple cholinesterase inhibition. nih.govfrontiersin.org These findings provide a basis for a deeper understanding of donepezil's efficacy and for identifying potential new therapeutic applications. nih.govfrontiersin.org
Energy Frameworks Analysis of Donepezil (1+) Polymorphs
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its stability and bioavailability. nih.gov Donepezil is known to exist in several polymorphic forms. nih.govnih.gov
| Polymorph Form | Relative Stability (from DFT) | Melting Point (°C) | Source |
|---|---|---|---|
| Form F | - | 98.20 | acs.org |
| Form II | Most Stable | 96.40 | nih.govacs.org |
| Form I | Most Unstable | 93.21 | nih.govacs.org |
| Form C | - | 92.16 | acs.org |
Application of Artificial Intelligence and Machine Learning in Donepezil (1+) Derivative Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.net These technologies can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties. researchgate.netacs.org
In the context of Donepezil (1+), AI and ML can be used for several purposes:
De novo design: Generative models can design novel molecular structures based on the pharmacophore of donepezil, exploring a vast chemical space to identify compounds with desired properties, such as high binding affinity and low toxicity. nih.gov
Property prediction: ML models can be trained to predict the physicochemical and pharmacokinetic properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of newly designed donepezil derivatives, helping to prioritize candidates for synthesis and testing. nih.govresearchgate.net
Virtual screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to bind to the target of donepezil, such as AChE. researchgate.net
By integrating AI and ML into the drug design pipeline, researchers can more efficiently navigate the complex process of developing new and improved Donepezil (1+) derivatives for the treatment of neurological disorders. nih.gov
Advanced Research Methodologies and Analytical Techniques Applied to Donepezil 1+
Spectroscopic Characterization of Molecular Interactions
Spectroscopic techniques are pivotal in elucidating the interactions between Donepezil (B133215) (1+) and other molecules, such as proteins. These methods rely on the interaction of electromagnetic radiation with the sample to provide information on structure and binding.
UV-Vis Absorbance Spectroscopy
UV-Vis absorbance spectroscopy is a valuable tool for detecting the formation of a complex between Donepezil (1+) and biomolecules. When Donepezil (1+) interacts with a protein like human transferrin (hTf), changes in the UV-Vis spectrum of the protein are observed. Studies have shown that the interaction of donepezil with hTf leads to hyperchromism, which is an increase in absorbance intensity, along with a blue shift (a shift to a shorter wavelength). nih.govtandfonline.com This phenomenon indicates the formation of a ground-state complex. nih.govtandfonline.com
The binding constant (K) for this interaction can be calculated from the changes in absorbance. For the Donepezil-hTf complex, a binding constant on the order of 0.9 × 10⁴ M⁻¹ has been reported, signifying a strong binding interaction. nih.govtandfonline.com This technique has also been used to investigate the binding of a Donepezil-squaric acid hybrid (DS) with fish sperm DNA (Fsds-DNA), where minor hypochromism was observed, suggesting a different mode of interaction. cumhuriyet.edu.tr
Fluorescence Spectroscopy (Quenching, Binding Constants)
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of Donepezil (1+) to proteins by monitoring changes in the protein's intrinsic fluorescence. Tryptophan and tyrosine residues in proteins are natural fluorophores, and their fluorescence can be "quenched" or diminished upon binding of a small molecule like donepezil.
This quenching can occur through two primary mechanisms: dynamic (collisional) or static (formation of a non-fluorescent complex). In the case of Donepezil (1+) binding to human transferrin (hTf), studies have indicated a dynamic quenching mechanism, accompanied by a shift in the wavelength of maximum fluorescence emission. nih.govtandfonline.com Conversely, the interaction between donepezil and bovine serum albumin (BSA) has been characterized as a combination of dynamic and static quenching. nih.gov The binding of donepezil to MARK4, a protein kinase, is primarily governed by a static quenching mechanism. mdpi.com
From the fluorescence quenching data, key binding parameters can be determined. The Stern-Volmer constant (Ksv) quantifies the efficiency of quenching. For the interaction of a Donepezil-squaric acid hybrid with ethidium (B1194527) bromide-bound DNA, a Ksv of 3.5 x 10⁴ M⁻¹ was calculated. cumhuriyet.edu.tr The binding constant (K) and the number of binding sites (n) can also be derived. For the Donepezil-hTf interaction at 310 K, a binding constant of 1.3 × 10⁴ M⁻¹ was determined, indicating strong binding. nih.govtandfonline.com Similarly, strong binding affinities have been observed for donepezil with MARK4, with a binding constant in the order of 10⁷ M⁻¹. mdpi.com
Table 1: Binding Constants of Donepezil (1+) with Various Biomolecules Determined by Fluorescence Spectroscopy
| Interacting Molecule | Binding Constant (K) (M⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Human Transferrin (hTf) | 1.3 × 10⁴ | 310 | nih.govtandfonline.com |
| MARK4 | ~10⁷ | Not Specified | mdpi.com |
| Bovine Serum Albumin (BSA) | Not Specified | Not Specified | nih.gov |
| Fish Sperm DNA (Fsds-DNA) | Not Specified | Not Specified | cumhuriyet.edu.tr |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating conformational changes in chiral molecules, particularly proteins, upon interaction with a ligand like Donepezil (1+). The far-UV CD spectrum of a protein provides information about its secondary structure (alpha-helices, beta-sheets, etc.).
When Donepezil (1+) binds to a protein, it can induce changes in the protein's conformation, which are reflected as alterations in the CD spectrum. Studies on the interaction of donepezil with human transferrin (hTf) and bovine serum albumin (BSA) have shown that the presence of donepezil causes a shift in the native protein's CD spectrum, confirming complex formation and indicating that the binding process induces conformational changes in the protein. nih.goviomcworld.org Specifically, a significant reduction in the helical content of the protein Mpro was observed upon interaction with Scopoletin, a compound studied alongside donepezil. researchgate.net Similarly, CD experiments have been instrumental in corroborating binding data for donepezil with human serum albumin (HSA), suggesting that while it binds independently to sites I and II, there might be an indirect, cooperative binding interaction involving site III. researchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation. In the context of Donepezil (1+), FTIR is used to investigate its interactions with other molecules and to characterize different solid-state forms.
FTIR studies have been conducted to assess the compatibility of donepezil hydrochloride with various pharmaceutical excipients. The absence of significant shifts or the disappearance of characteristic peaks in the FTIR spectra of drug-excipient mixtures compared to the pure drug suggests a lack of chemical interaction and indicates compatibility. innovareacademics.in Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been used to probe the interactions between donepezil and backing films in transdermal patches. nih.gov These studies revealed that some backing films can form hydrogen bonds with donepezil, which can affect the drug's release from the patch. nih.gov Furthermore, FTIR has been used to study the binding of donepezil to bovine serum albumin (BSA) by analyzing changes in the amide I and amide II bands of the protein, which are sensitive to its secondary structure. nih.gov The technique has also been crucial in elucidating the structure of a synthesized donepezil-squaric acid hybrid molecule. cumhuriyet.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, for structural elucidation and binding)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile technique that provides detailed information about the structure and environment of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental for the structural elucidation of Donepezil (1+) and for studying its interactions with other molecules.
The chemical shifts in the ¹H and ¹³C NMR spectra of donepezil have been assigned to specific protons and carbons in its structure. mdpi.com For instance, in the ¹H spectrum, the aromatic protons typically resonate in the range of 6.50 to 8.00 ppm. mdpi.com NMR is also a powerful tool for investigating the formation of inclusion complexes. Studies have used ¹H and ¹³C NMR to characterize the molecular interactions between donepezil, 2,6-Me-β-cyclodextrin, and hydroxypropyl methylcellulose, detecting subtle changes in the chemical environments upon complexation. mdpi.comresearchgate.net These experimental findings can be complemented by computational methods like Density Functional Theory (DFT) to provide a more comprehensive understanding of the binding modes and intermolecular forces driving the complex formation. mdpi.comresearchgate.net Solid-state NMR (ssNMR) has also been employed to characterize different polymorphic and hydrate (B1144303) forms of donepezil hydrochloride. koreascience.kr
Calorimetric Techniques: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. malvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of binding events, as it can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment. malvernpanalytical.com
ITC has been used to study the binding of Donepezil (1+) to various proteins. In the case of the interaction between donepezil and human transferrin (hTf), ITC results have shown the reaction to be spontaneous and thermodynamically favorable. nih.govtandfonline.com Similarly, the binding of donepezil to the protein kinase MARK4 was also found to be spontaneous, with the thermodynamic parameters suggesting that the complex formation is driven by hydrogen bonding. semanticscholar.org However, in a study investigating the interaction of donepezil-like compounds with bovine serum albumin (BSA), calorimetric studies did not show evidence of drug-protein binding, highlighting that different techniques can sometimes yield contrasting results depending on the specific system and experimental conditions. iomcworld.org
Table 2: Thermodynamic Parameters for the Interaction of Donepezil (1+) with MARK4
| Thermodynamic Parameter | Value | Reference |
|---|---|---|
| Enthalpy Change (ΔH) | Favorable (Implied) | semanticscholar.org |
| Entropy Change (ΔS) | Favorable (Implied) | semanticscholar.org |
| Gibbs Free Energy (ΔG) | Negative (Spontaneous) | semanticscholar.org |
X-ray Crystallography of Donepezil (1+)-Protein Complexes
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of Donepezil (1+) when bound to its primary target, acetylcholinesterase (AChE), as well as other proteins. These studies provide a detailed atomic-level view of the binding interactions, which is crucial for understanding its inhibitory mechanism and for the rational design of new, more effective analogs.
High-resolution crystal structures of human acetylcholinesterase (hAChE) in complex with Donepezil have been determined, revealing the specific amino acid residues involved in the binding. rcsb.orgacs.orgnih.gov These structures show that Donepezil binds within the active site gorge of AChE, spanning from the catalytic active site (CAS) to the peripheral anionic site (PAS). acs.orgnih.govplos.org This dual binding site inhibition is a key feature of Donepezil's high potency. The benzylpiperidine moiety of Donepezil interacts with the PAS, primarily through π-π stacking interactions with aromatic residues like Tyr337 and Phe338, while the dimethoxyindanone (B14499123) ring binds to the CAS. acs.orgplos.org
Interestingly, comparative crystallographic studies have shown that Donepezil binds differently to human AChE compared to AChE from other species, such as Torpedo californica. rcsb.orgacs.org This highlights the importance of using human enzyme structures for accurate drug design and development. rcsb.orgacs.org Furthermore, re-refinement of existing crystal structures using advanced computational techniques like combined quantum mechanical/molecular mechanical (QM/MM) X-ray refinement has led to improved accuracy of the Donepezil-AChE complex structure, reducing conformational strain energy and providing a more detailed understanding of the inhibitor-enzyme interactions. nih.govacs.org
| PDB ID | Protein | Organism | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|---|
| 4EY7 | Acetylcholinesterase | Homo sapiens | 2.35 | Revealed differences in binding compared to Torpedo AChE, providing a more accurate model for drug development. | rcsb.orgnih.gov |
| 7E3H | Acetylcholinesterase | Homo sapiens | 2.45 | Provided a crystal structure of human AChE in complex with Donepezil. | rcsb.org |
| 1EVE | Acetylcholinesterase | Torpedo californica | Not Specified | Used for re-refinement studies with QM/MM methods to improve the accuracy of the binding pose. | nih.govacs.org |
Electrophysiological Studies
Patch-clamp studies have provided direct evidence of Donepezil's interaction with specific ion channels. Research on dopaminergic neurons of the substantia nigra pars compacta using slice preparations has shown that Donepezil can directly modulate nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govresearchgate.net At concentrations of 10–100 μM, Donepezil selectively and reversibly depressed nicotine-induced currents in a noncompetitive, voltage- and time-independent manner. nih.govnih.gov This suggests a direct allosteric modulation of nAChRs, independent of its AChE inhibitory activity. nih.govnih.gov The calculated IC50 value for this inhibition was 85±10 μM. nih.gov
Furthermore, studies have investigated the effects of Donepezil on other ion channels. For instance, research has shown that Donepezil can inhibit the M-current, a type of potassium current, in hippocampal neurons with an IC50 of 0.4 μM. frontiersin.orgfrontiersin.org This inhibition leads to neuronal depolarization and an increase in spontaneous firing frequency. frontiersin.org There is also evidence that Donepezil can inhibit sodium channels and NMDA receptor-mediated currents in hippocampal and cortical neurons. magtechjournal.com
In vivo and in vitro studies on research models have further elucidated the impact of Donepezil on neuronal excitability. In rat models of Alzheimer's disease, intraperitoneal injections of Donepezil (10 and 15 mg/kg) were found to increase the spontaneous activity of pyramidal neurons in the CA1 region of the hippocampus. nih.govresearchgate.net Current-clamp recordings have demonstrated that Donepezil can make dopaminergic neurons less excitable in the presence of nicotine (B1678760) by suppressing nicotine-evoked action potential firing. nih.gov
Studies on transgenic rat models of Alzheimer's disease (TgF344-AD) have shown that Donepezil can augment stimulation-induced hippocampal theta oscillations, which are often diminished in this disease model. nih.gov This suggests that Donepezil can have restorative effects on neuronal network oscillations that are crucial for cognitive functions. nih.gov The combined administration of Donepezil with other compounds, such as lovastatin, has also been investigated, showing a dose-dependent increase in the activity of CA1 pyramidal neurons. kne-publishing.com
| Technique | Model System | Key Findings | Concentration/Dose | Reference |
|---|---|---|---|---|
| Patch-Clamp | Dopaminergic neurons (rat slice) | Depressed nicotine-induced currents via direct nAChR modulation. | 10–100 μM | nih.govnih.gov |
| Patch-Clamp | Hippocampal neurons | Inhibited M-current, leading to increased firing frequency. | IC50 of 0.4 μM | frontiersin.orgfrontiersin.org |
| In Vivo Recording | Rat model of Alzheimer's disease | Increased spontaneous activity of CA1 pyramidal neurons. | 10 and 15 mg/kg (IP) | nih.govresearchgate.net |
| In Vivo Recording | TgF344-AD rats | Augmented hippocampal theta oscillations. | Not Specified | nih.gov |
Patch-Clamp Techniques for Ion Channel Modulation (e.g., HCN channels, Nicotinic Receptors)
In vitro Cell-Based Assays for Mechanistic Investigations
In vitro cell-based assays have been crucial for dissecting the molecular mechanisms underlying the broader neuroprotective effects of Donepezil (1+), particularly its anti-inflammatory and antioxidant properties.
Numerous studies have demonstrated that Donepezil can modulate neuroinflammatory responses by affecting microglial cell activation. nih.govresearchgate.netmdpi.com In BV2 microglial cells, Donepezil (at concentrations of 10 or 50 μM) has been shown to significantly decrease the LPS-induced increase in the mRNA levels of several proinflammatory cytokines. nih.govresearchgate.netmdpi.com It also suppresses the activation of microglia induced by amyloid-beta oligomers (AβO), attenuating the release of inflammatory mediators such as prostaglandin (B15479496) E2, interleukin-1 beta, tumor necrosis factor-alpha, and nitric oxide. nih.govresearchgate.net
The anti-inflammatory effects of Donepezil appear to be mediated through the inhibition of key signaling pathways, including the MAPK and NF-κB pathways. nih.govresearchgate.netbrieflands.com By blocking these pathways, Donepezil can reduce the production of pro-inflammatory mediators. researchgate.net Furthermore, research indicates that Donepezil can suppress the NLRP3 inflammasome, a key component of the inflammatory response. nih.govresearchgate.net These findings suggest that the therapeutic benefits of Donepezil may, in part, be due to its ability to mitigate neuroinflammation. nih.govresearchgate.netnih.gov
Donepezil has also been shown to possess antioxidant properties in various in vitro models. In studies using hydrogen peroxide (H₂O₂) to induce oxidative stress, Donepezil has demonstrated a protective effect on different cell types. For instance, in human umbilical vein endothelial cells (HUVECs), pretreatment with Donepezil (at concentrations of 1 and 10 μM) significantly inhibited the H₂O₂-induced reduction in cell viability. nih.gov This protective effect may be related to the upregulation of antioxidant factors like manganese superoxide (B77818) dismutase (MnSOD). nih.gov
In PC12 cells, a cell line commonly used in neurological research, Donepezil has been shown to protect against toxicity and oxidative damage induced by both hydrogen peroxide and amyloid-beta. researchgate.net Other in vitro antioxidant assays, such as the DPPH and nitric oxide synthase assays, have also confirmed the free radical scavenging activity of Donepezil, which increases with higher concentrations. njppp.com These findings suggest that Donepezil's neuroprotective effects may also stem from its ability to counteract oxidative stress.
| Assay Type | Cell Line/Model | Stimulus | Key Findings | Concentration | Reference |
|---|---|---|---|---|---|
| Microglial Activation | BV2 microglial cells | LPS | Decreased proinflammatory cytokine mRNA levels; suppressed NLRP3 inflammasome. | 10 and 50 μM | nih.govresearchgate.net |
| Microglial Activation | Cultured microglia | Amyloid-beta oligomers | Attenuated release of inflammatory mediators; inhibited MAPK and NF-κB signaling. | Not Specified | nih.govresearchgate.net |
| Oxidative Stress | HUVECs | Hydrogen Peroxide | Inhibited reduction in cell viability; upregulated MnSOD. | 1 and 10 μM | nih.gov |
| Oxidative Stress | PC12 cells | Hydrogen Peroxide/Amyloid-beta | Protected against toxicity and oxidative damage. | Not Specified | researchgate.net |
Cellular Viability and Cytotoxicity in Research Cell Lines
The assessment of cellular viability and cytotoxicity is a fundamental aspect of preclinical research, providing critical insights into the biological effects of a compound at the cellular level. For Donepezil (1+), such studies are conducted across a diverse range of cell lines to understand its effects not only in neuron-like cells relevant to its therapeutic action but also in other cell types to evaluate potential off-target effects and general toxicity. These investigations typically employ colorimetric assays like MTT, XTT, and CCK-8, which measure metabolic activity as an indicator of cell viability, or LDH assays that quantify membrane damage.
Research has explored Donepezil's impact on various cell lines, including neuronal, cancer, endothelial, and epithelial cells. The findings from these studies reveal a complex profile, where Donepezil can exhibit protective or cytotoxic effects depending on the cell type, its concentration, the duration of exposure, and the experimental conditions.
In neuronal cell lines, which are central to studying neurodegenerative diseases, Donepezil has been shown to influence cell proliferation and protect against toxic insults. For instance, studies on the human neuroblastoma SH-SY5Y cell line have demonstrated that Donepezil can inhibit cell proliferation in a concentration-dependent manner. nih.gov This effect was linked to an increase in the population of cells in the G0/G1 phase of the cell cycle and a reduction of cells in the S-G2/M phases. nih.gov Furthermore, Donepezil has shown neuroprotective properties in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, by improving cell viability in the presence of neurotoxic agents like amyloid-β (Aβ) peptides. tandfonline.comnih.gov
Conversely, in other cell types, Donepezil has shown varying degrees of cytotoxicity. Studies using epithelial cell lines have reported chronic toxicity at certain concentrations, leading to decreased cell viability and proliferation after prolonged exposure. berner-augenzentrum.ch Investigations into its effects on cancer cell lines have also been conducted, revealing that Donepezil generally does not interfere with the anti-tumor activity of chemotherapeutic agents and, in some cases, can even sensitize resistant cancer cells. nih.govnih.goviiarjournals.org
The following tables summarize key findings from various studies on the effects of Donepezil (1+) on the viability and cytotoxicity of different research cell lines.
Table 1: Effects of Donepezil (1+) on Neuronal and Glial Cell Viability
This table details the impact of Donepezil (1+) on various neuronal and related cell lines, which are critical models for neurodegenerative disease research.
| Cell Line | Organism | Cell Type | Donepezil Concentration | Duration | Observed Effect | Assay | Citation |
| SH-SY5Y | Human | Neuroblastoma | 100 nM - 10 µM | 48 h / 7 days | Concentration-dependent inhibition of cell proliferation. nih.gov | Cell Counting | nih.gov |
| SH-SY5Y | Human | Neuroblastoma | 0.5 - 50 µmol/L | 24 h | No significant negative effect on cell viability. nih.gov | MTT | nih.gov |
| SH-SY5Y | Human | Neuroblastoma | 222.23 µM | - | IC50 value for cell viability. plos.org | RTCA/MTT | plos.org |
| SH-SY5Y | Human | Neuroblastoma | 1 µg/mL & 10 µg/mL | 24 h | No significant effect from pure solution; a specific formulation (F24) showed a significant difference. scielo.br | MTT | scielo.br |
| PC12 | Rat | Pheochromocytoma | 9 µM | - | Showed potent neuroprotective effect against Aβ₂₅₋₃₅-induced injury. tandfonline.com | CCK-8 | tandfonline.com |
| PC12 | Rat | Pheochromocytoma | 0.5 - 50 µmol/L | 24 h | No significant effects on cell viability at any concentration tested. nih.gov | MTT | nih.gov |
| PC12 | Rat | Pheochromocytoma | 25 µM | - | Cell viability rate of 79.71%. nih.gov | Cytotoxicity Assay | nih.gov |
| HT-22 | Mouse | Hippocampal Neuron | 50 - 5000 µg/ml | 24, 48, 72 h | Used to determine the optimal non-toxic dosage for formulation studies. dergipark.org.tr | XTT | dergipark.org.tr |
| bEnd.3 | Mouse | Brain Microvascular Endothelial | 10 µg/mL | 24 h | Significant decrease in cell viability compared to the control group. scielo.br | MTT | scielo.br |
| BV-2 | Mouse | Microglia | - | - | A Donepezil-Trolox hybrid showed less hepatotoxicity compared to Donepezil alone. scielo.brrsc.org | Not Specified | scielo.brrsc.org |
Table 2: Cytotoxicity of Donepezil (1+) in Non-Neuronal Cell Lines
This table presents findings on the cytotoxic effects of Donepezil (1+) in various non-neuronal cell lines, including cancer, epithelial, and endothelial cells.
| Cell Line | Organism | Cell Type | Donepezil Concentration | Duration | Observed Effect | Assay | Citation |
| HepG2 | Human | Hepatoma | - | - | A Donepezil-Trolox hybrid showed less hepatotoxicity. scielo.brrsc.org | Not Specified | scielo.brrsc.org |
| HepG2 | Human | Hepatoma | - | - | Donepezil was shown to induce hepatotoxicity in this cell line. researchgate.net | Not Specified | researchgate.net |
| Chang | Human | Epithelial-like (HeLa contaminant) | 1 x 10⁻¹ mg/ml | 7 days | Chronic toxicity observed, with reduced esterase activity and proliferation. berner-augenzentrum.ch | Esterase/Viability | berner-augenzentrum.ch |
| Vero | Monkey | Kidney Epithelial | 1 x 10⁻¹ mg/ml | 7 days | Chronic toxicity observed, with reduced esterase activity and proliferation. berner-augenzentrum.ch | Esterase/Viability | berner-augenzentrum.ch |
| MCF-7 | Human | Breast Adenocarcinoma | 0.5, 1, 2 µM | 48 h | Did not influence cell viability or interfere with doxorubicin's anti-cancer effect. nih.gov | MTT | nih.gov |
| MDA-MB-231 | Human | Breast Adenocarcinoma | 0.5, 1, 2 µM | 48 h | Did not influence cell viability or interfere with doxorubicin's anti-cancer effect. nih.gov | MTT | nih.gov |
| KBV20C | Human | Oral Squamous Carcinoma (drug-resistant) | 10 µM | - | Reduced cell viability when co-treated with halaven. iiarjournals.org | Not Specified | iiarjournals.org |
| CMECs | Human | Cardiac Microvascular Endothelial | 25, 50, 100 µM | - | Increased cell viability in a dose-dependent manner against OGD/R injury. nih.gov | CCK-8 / LDH | nih.gov |
| NIH/3T3 | Mouse | Embryonic Fibroblast | 78-320 µM (derivatives) | - | Donepezil derivatives were found to be nontoxic (IC50 values shown). scielo.br | Not Specified | scielo.br |
| RPMI 2650 | Human | Nasal Septum Carcinoma | 3.125 - 12.5 µg/mL | - | Formulations showed cell viability above 80%, indicating no apparent cytotoxicity. nih.govub.edu | Not Specified | nih.govub.edu |
Pre Clinical Animal Models in Donepezil 1+ Research Mechanistic Focus
Rodent Models for Cholinergic System Studies (e.g., AChE Inhibition, Acetylcholine (B1216132) Levels)
Donepezil (B133215) (1+), a selective and reversible acetylcholinesterase (AChE) inhibitor, has been extensively studied in rodent models to elucidate its effects on the cholinergic system. researchgate.net These studies are crucial for understanding its mechanism of action in treating the cognitive symptoms associated with Alzheimer's disease, which is characterized by a decline in acetylcholine (ACh) levels. researchgate.netlongdom.org
In vivo microdialysis in rats has been a key technique to measure real-time changes in extracellular ACh levels in specific brain regions. ualberta.caresearchgate.net Studies have shown that both acute systemic and local administration of donepezil significantly increases ACh levels in the neocortex and hippocampus of rats. oaepublish.com This elevation of ACh is a direct consequence of AChE inhibition.
The relationship between donepezil concentration and AChE inhibition has been characterized in rodents. In hairless rats, there is a clear concentration-dependent inhibition of AChE activity, with a maximum inhibition of approximately 31.5% observed. biomolther.org Furthermore, plasma AChE activity shows a negative correlation with plasma donepezil concentration. biomolther.orgbiomolther.org Ex vivo studies in intact rat plasma have demonstrated that as donepezil concentrations increase, AChE activity decreases, reaching a maximal inhibition of about 40% at a concentration range of 30–100 ng/ml. biomolther.org It is important to note that donepezil does not completely inhibit cholinesterase in rat plasma, which is attributed to the presence of both AChE and butyrylcholinesterase (BChE). biomolther.org
Interestingly, studies in AChE-deficient mice (AChE-/-) have provided further insights into the selectivity of donepezil. In these mice, where hippocampal extracellular ACh levels are already elevated by 30-fold compared to wild-type mice, the infusion of donepezil did not cause a further increase in ACh levels. ualberta.caresearchgate.net This is in contrast to the more than two-fold increase in ACh levels observed in wild-type mice treated with donepezil. ualberta.caresearchgate.net This finding underscores that donepezil's primary mechanism for increasing ACh is through the inhibition of AChE. ualberta.ca
To induce a temporary cholinergic deficit and model cognitive impairment, scopolamine, a muscarinic acetylcholine receptor antagonist, is often used in preclinical studies with healthy animals. nih.gov In scopolamine-induced memory impairment models in mice, donepezil treatment has been shown to significantly prevent the progression of memory deficits. biomolther.orgbiomolther.org The improvement in cognitive performance, as measured by tasks like the Y-maze, correlates with the concentration of donepezil in the brain. biomolther.org
Table: Effects of Donepezil on Cholinergic Markers in Rodent Models
| Animal Model | Parameter Measured | Key Findings |
|---|---|---|
| Hairless Rats | Plasma AChE Inhibition | Maximum inhibition of 31.5 ± 5.7%. biomolther.org |
| Hairless Rats | Plasma Donepezil vs. AChE Activity | Negative correlation between plasma donepezil concentration and AChE activity. biomolther.orgbiomolther.org |
| Intact Rat Plasma (ex vivo) | AChE Activity | ~40% maximal inhibition at 30-100 ng/ml donepezil. biomolther.org |
| Wild-type Mice | Hippocampal ACh Levels | More than two-fold increase with donepezil infusion. ualberta.caresearchgate.net |
| AChE-/- Mice | Hippocampal ACh Levels | No significant change with donepezil infusion. ualberta.caresearchgate.net |
Models of Neuroinflammation (e.g., LPS-stimulated, Aβ-evoked)
Donepezil (1+) has demonstrated significant anti-inflammatory effects in various preclinical models of neuroinflammation. These models often utilize agents like lipopolysaccharide (LPS) or amyloid-beta (Aβ) to stimulate an inflammatory response in the brain, mimicking aspects of neurodegenerative diseases. nih.govnih.govmdpi.com
In LPS-treated wild-type mice, a model for neuroinflammatory disease, donepezil has been shown to significantly reduce LPS-induced microglial activation. nih.govnih.govmdpi.com This includes attenuating the density and morphological changes of microglia, as well as decreasing the levels of proinflammatory cytokines such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). nih.govnih.govmdpi.com The molecular mechanisms underlying these effects involve the modulation of downstream signaling pathways. Donepezil has been found to suppress LPS-induced AKT/MAPK signaling, the formation of the NLRP3 inflammasome, and the phosphorylation of transcription factors NF-kB and STAT3 in microglial cells. nih.govnih.govmdpi.com In primary astrocytes, donepezil has been observed to suppress LPS-stimulated inducible nitric oxide synthase (iNOS) mRNA levels. nih.govmdpi.com
Beyond LPS models, donepezil's effects on Aβ-evoked neuroinflammation have been investigated, particularly in the context of Alzheimer's disease models. nih.govnih.gov In vitro studies using BV2 microglial cells have shown that donepezil significantly decreases the LPS-induced increase in mRNA levels of several proinflammatory cytokines. nih.gov In vivo, in transgenic mouse models of Alzheimer's disease such as APP/PS1 and 5xFAD mice, donepezil treatment has been found to inhibit microglial activation and the release of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.net Specifically, in 5xFAD mice, donepezil significantly reduces Aβ-induced activation and density of both microglia and astrocytes. nih.govnih.govmdpi.com This modulation of gliosis is a key aspect of its anti-inflammatory action. nih.gov
Collectively, these findings from LPS-stimulated and Aβ-evoked models indicate that donepezil possesses potent anti-neuroinflammatory properties, acting on multiple cellular and molecular targets to dampen the inflammatory cascade in the brain. nih.govnih.govmdpi.com
Table: Effects of Donepezil in Preclinical Models of Neuroinflammation
| Model | Key Cell Type/Tissue | Effect of Donepezil |
|---|---|---|
| LPS-treated wild-type mice | Brain (in vivo) | Attenuated microglial activation, density, and morphology; Decreased COX-2 and IL-6 levels. nih.govnih.govmdpi.com |
| LPS-stimulated BV2 microglial cells | In vitro | Suppressed AKT/MAPK signaling, NLRP3 inflammasome formation, and NF-kB/STAT3 phosphorylation. nih.govnih.govmdpi.com |
| LPS-stimulated primary astrocytes | In vitro | Suppressed iNOS mRNA levels. nih.govmdpi.com |
| 5xFAD mice (Aβ-evoked) | Brain (in vivo) | Reduced Aβ-induced microglial and astrocytic activation, density, and morphology. nih.govnih.govmdpi.com |
Studies on Synaptic Plasticity in Animal Brain Regions (e.g., Hippocampal CA1)
The hippocampus, particularly the CA1 region, is a critical area for learning and memory and is known to be vulnerable in Alzheimer's disease. psychiatryinvestigation.org Preclinical studies have investigated the effects of Donepezil (1+) on synaptic plasticity in this region, often revealing a close relationship between cholinergic modulation and the functional integrity of hippocampal circuits. psychiatryinvestigation.org
In a rat model of Alzheimer's disease created by lesions in the Nucleus Basalis Magnocellularis (NBM), which is a major source of cholinergic input to the hippocampus, a decrease in the spontaneous activity of pyramidal neurons in the CA1 region was observed. nih.gov Acute intraperitoneal injection of donepezil was found to increase the neuronal spontaneous activity in this model, suggesting a restorative effect on the function of these key hippocampal neurons. nih.gov
Furthermore, acetylcholine is known to be crucial for maintaining long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the CA1 region. psychiatryinvestigation.org Donepezil's ability to enhance cholinergic transmission is therefore thought to positively impact synaptic plasticity. psychiatryinvestigation.org In a rat model of Alzheimer's disease induced by intracerebroventricular injection of streptozotocin (B1681764) (STZ), which leads to cognitive deficits and impaired LTP, chronic treatment with donepezil restored the disruptive effects of STZ on LTP at the perforant pathway to dentate gyrus (DG) synapses in the hippocampus without altering basal synaptic transmission. nih.gov
Combined therapeutic approaches have also been explored. In aged mice, the combined administration of donepezil and Cerebrolysin, a neurotrophic agent, showed a synergistic effect on the dendritic morphology of pyramidal neurons in the prefrontal cortex, dorsal hippocampus, and dentate gyrus. researchgate.net This included an increase in total dendritic length and spine density, indicating an enhancement of neuronal plasticity. researchgate.net
These findings from various animal models highlight the role of donepezil in modulating synaptic plasticity, particularly within the hippocampus. By enhancing cholinergic activity and influencing neuronal structure and function, donepezil appears to support the cellular processes that are fundamental to learning and memory.
Donepezil (1+) Distribution and Metabolism in Preclinical Species
Studies in preclinical species, primarily rats, have provided detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of Donepezil (1+).
Following a single oral administration in male Sprague-Dawley rats, radiolabeled donepezil is rapidly absorbed. nih.govresearchgate.net The drug readily crosses the blood-brain barrier, with brain concentrations reaching approximately twice the levels found in plasma. longdom.org The peak concentration of donepezil in the rat brain occurs about two hours after administration. longdom.org A notable finding is that the level of radioactivity in the brain declines almost in parallel with the plasma level of unchanged donepezil. nih.govresearchgate.net This suggests that the majority of the radioactivity in the brain is attributable to the parent drug, and its metabolites have low permeability across the blood-brain barrier. longdom.orgnih.govresearchgate.net In fact, unchanged donepezil accounts for 86.9% to 93.0% of the total radioactivity in the brain, with no metabolites being detected in the nerve tissue. nih.govresearchgate.net
Donepezil is substantially distributed to the liver, which is the primary site of metabolism, as well as to the adrenal glands and heart. The metabolism of donepezil in rats is extensive and involves several pathways, including O-demethylation, aromatic hydroxylation, N-dealkylation, N-oxidation, and glucuronide conjugation of the O-demethylated metabolite. nih.govresearchgate.net The primary metabolite identified is 6-O-desmethyl donepezil (DMDon), though its plasma concentration is only about one-thirtieth that of donepezil. longdom.org More recent studies using non-targeted metabolomics have identified 23 novel metabolites in rat urine, feces, and liver tissues, with the main metabolic pathways being O-demethylation, N-debenzylation, hydroxylation, glucuronidation, and sulfation. mdpi.com
The excretion of donepezil and its metabolites is primarily through the bile into the feces, with a smaller portion excreted in the urine. nih.govresearchgate.net In bile duct-cannulated rats, approximately 72.9% of the administered radioactivity is excreted in the bile, 24.4% in the urine, and 8.84% in the feces within 48 hours. nih.govresearchgate.net These findings indicate that the absorption of donepezil is nearly complete and that some of its metabolites may undergo enterohepatic circulation. nih.govresearchgate.net
Importantly, the metabolic profile of donepezil in rats is comparable to that in humans, making the rat a reliable model for studying its metabolism. mdpi.com
Table: Metabolic Pathways of Donepezil in Rats
| Metabolic Pathway | Description |
|---|---|
| O-demethylation | Removal of a methyl group from an oxygen atom. nih.govresearchgate.netmdpi.com |
| N-debenzylation | Removal of a benzyl (B1604629) group from a nitrogen atom. mdpi.com |
| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. nih.govresearchgate.netmdpi.com |
| N-oxidation | Addition of an oxygen atom to a nitrogen atom. nih.govresearchgate.net |
| Glucuronidation | Conjugation with glucuronic acid. nih.govresearchgate.netmdpi.com |
Transgenic Animal Models for Mechanistic Insights (e.g., 5xFAD mice)
Transgenic animal models that recapitulate key pathological features of Alzheimer's disease have been instrumental in providing mechanistic insights into the effects of Donepezil (1+). The 5xFAD mouse model, which overexpresses five familial Alzheimer's disease mutations, is a prominent example. nih.govmdpi.comnih.gov
Studies using 5xFAD mice have demonstrated that donepezil treatment can significantly impact amyloid-beta (Aβ) pathology. Intraperitoneal injection of donepezil has been shown to lead to a significant reduction in the number of Aβ plaques in both the cortex and the hippocampal dentate gyrus region. nih.gov Furthermore, donepezil treatment reduces Aβ-mediated microglial and, to a lesser extent, astrocytic activation in these mice. nih.govnih.gov This suggests that donepezil's therapeutic effects may extend beyond its primary role as a cholinesterase inhibitor to include modulation of the underlying neuropathological processes. researchgate.net In APP/PS1 transgenic mice, another model of Alzheimer's disease, chronic treatment with donepezil has been shown to improve cognitive function, an effect linked to its ability to inhibit microglial activation and the release of proinflammatory cytokines. researchgate.net
However, the effects of donepezil on tau pathology, another hallmark of Alzheimer's disease, appear to be more complex. In 5xFAD mice, neither intraperitoneal nor oral administration of donepezil altered the phosphorylation of tau at several key sites (Thr212/Ser214, Thr396, and Thr231). nih.gov Surprisingly, both intraperitoneal and oral donepezil treatment were found to significantly increase tau phosphorylation at a different site, Thr212. nih.govnih.gov These findings suggest that while donepezil can ameliorate Aβ pathology and associated neuroinflammation, it may not have a beneficial effect on tau pathology and could even exacerbate it at specific phosphorylation sites in this particular mouse model. nih.govnih.gov
These studies in transgenic models underscore the multifaceted actions of donepezil and highlight the importance of using such models to dissect its complex effects on different aspects of Alzheimer's disease pathology.
Table: Chemical Compounds Mentioned
| Compound Name |
|---|
| Donepezil (1+) |
| Acetylcholine |
| Scopolamine |
| Lipopolysaccharide (LPS) |
| Amyloid-beta (Aβ) |
| Cyclooxygenase-2 (COX-2) |
| Interleukin-6 (IL-6) |
| Inducible nitric oxide synthase (iNOS) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1β (IL-1β) |
| 6-O-desmethyl donepezil (DMDon) |
| Cerebrolysin |
| Streptozotocin (STZ) |
Emerging Research Directions for Donepezil 1+ As a Chemical Entity
Exploration of Novel Molecular Targets and Pathways
While the primary mechanism of donepezil (B133215) is the inhibition of acetylcholinesterase, research has uncovered its interaction with a variety of other molecular targets and pathways, suggesting a more complex pharmacological profile. nih.govdrugbank.com These non-cholinergic actions are a significant focus of current research, aiming to exploit them for broader therapeutic applications. nih.gov
One key area of investigation is donepezil's influence on pathways related to the core pathologies of Alzheimer's disease. Studies have shown that donepezil and its derivatives can interact with beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta (Aβ) peptides. scielo.br By inhibiting BACE-1, these compounds have the potential to reduce the formation of amyloid plaques, a hallmark of Alzheimer's. scielo.br
Furthermore, researchers are exploring donepezil's effects on monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters and contributes to oxidative stress in the brain. mdpi.comfrontiersin.org Hybrid molecules incorporating the donepezil structure have demonstrated the ability to inhibit both AChE and MAO-B, offering a dual-pronged approach to treatment. scielo.brfrontiersin.org
Other identified targets include:
NMDA Receptors: Donepezil may modulate glutamatergic neurotransmission by downregulating N-methyl-D-aspartate (NMDA) receptors, which could protect against glutamate-induced excitotoxicity. drugbank.comspandidos-publications.com
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The drug has been shown to upregulate nAChRs, which may contribute to its neuroprotective effects and enhance synaptic strengthening. nih.govspandidos-publications.comresearchgate.net
Inflammatory Pathways: Donepezil may exert neuroprotective effects by inhibiting various inflammatory signaling pathways and reducing microglial and astrocytic activation. drugbank.commdpi.com
Voltage-Gated Ion Channels: The molecule exhibits reversible inhibition of voltage-activated sodium currents and rectifier potassium currents, although the clinical significance of these actions is still being evaluated. nih.gov
A network pharmacology study identified 110 potential target genes for donepezil, implicating it in numerous signaling pathways related to cell proliferation, differentiation, and survival, as well as the modulation of chemical synaptic transmission. frontiersin.org This multi-target activity underscores the potential for donepezil to serve as a foundation for developing therapies that address the multifaceted nature of neurodegenerative diseases. frontiersin.orgnih.gov
Development of Advanced Donepezil (1+) Analogues with Tuned Pharmacological Profiles
Leveraging the core structure of donepezil, particularly its N-benzylpiperidine motif, medicinal chemists are designing and synthesizing a wide array of analogues and hybrids to create multi-target-directed ligands (MTDLs). mdpi.comnih.gov This strategy aims to produce compounds that can simultaneously address multiple pathological aspects of complex diseases like Alzheimer's. frontiersin.orgmdpi.com
A common approach is the creation of hybrid molecules, where the donepezil pharmacophore is linked to other biologically active moieties. mdpi.com This has led to the development of compounds with a broader spectrum of activity.
Examples of Donepezil-Based Hybrids:
Donepezil-Ferulic Acid Hybrids: These compounds combine the AChE inhibitory properties of donepezil with the antioxidant capabilities of ferulic acid, a natural phenolic compound. scielo.brresearchgate.net Some of these hybrids have also shown selective inhibition of butyrylcholinesterase (BuChE). scielo.br
Donepezil-Curcumin Hybrids: By merging the structural features of donepezil and curcumin (B1669340), researchers have created potent inhibitors of both AChE and Aβ aggregation. scielo.br
Donepezil-Trolox Hybrids: These hybrids have demonstrated cholinergic, antioxidant, and neuroprotective properties. scielo.br
Donepezil-Indolyl Hybrids: Certain derivatives combining donepezil with an indole (B1671886) structure have shown potent inhibition of both cholinesterases and monoamine oxidases. scielo.br
Structural modifications to the donepezil molecule itself are also a key area of research. This includes replacing the indanone ring with various heterocyclic systems (like chromone (B188151), quinolone, or phthalazin-1(2H)-one) or altering the linker between the key structural components. rsc.org These changes can significantly impact the compound's inhibitory potency and selectivity for different targets, such as AChE, BuChE, and BACE-1. rsc.org For instance, one piperazine (B1678402) derivative, SON38, was found to be a more potent and selective AChE inhibitor than donepezil itself. nih.gov
Table 1: Inhibitory Activity of Selected Donepezil Analogues
| Compound/Analogue | Target(s) | IC₅₀ Value | Key Features | Reference(s) |
|---|---|---|---|---|
| Compound 3 (DNP-aniline hybrid) | AChE | 4.4 µM | Higher AChE inhibition than donepezil in the study. | acs.org |
| SON38 (Piperazine derivative) | AChE | 0.8 nM | More potent and selective AChE inhibitor than donepezil. | nih.gov |
| Compound 13 (Hybrid) | AChE, BACE-1 | 1.83 µM (AChE), 0.567 µM (BACE-1) | Dual inhibitor of AChE and BACE-1. | scielo.br |
| Compound 26 (Donepezil-Curcumin Hybrid) | AChE | 0.025 µM | Potent AChE inhibitor with anti-Aβ aggregation activity. | scielo.br |
| Compound 49 (Donepezil-Ferulic Acid Hybrid) | BuChE | 10.39 nM | Potent and selective BuChE inhibitor with antioxidant capacity. | scielo.br |
| Compound 12a (Feruloyl-Donepezil Hybrid) | AChE | 0.46 µM | Potent AChE inhibitor with in vivo anti-inflammatory activity. | researchgate.net |
| Compound 9 (DNP-Arylsulfonamide Hybrid) | AChE | 1.6 µM | Inhibits AChE and prevents Aβ aggregation (60.7%). | mdpi.com |
Role of Donepezil (1+) in Fundamental Understanding of Neurological Processes (e.g., Neuroprotection, Synaptic Homeostasis)
Beyond its role as a symptomatic treatment, donepezil is increasingly recognized as a tool for understanding fundamental neurological processes, particularly neuroprotection and synaptic homeostasis. nih.gov Research suggests that donepezil may have disease-modifying potential by protecting neurons from various insults and helping to maintain synaptic integrity. nih.govspandidos-publications.com
Mechanisms of Neuroprotection: Donepezil has demonstrated a range of neuroprotective effects that appear to be independent of its primary cholinesterase-inhibiting function. nih.gov
Protection against Aβ and Glutamate (B1630785) Toxicity: Studies have shown that donepezil can protect neurons against toxicity induced by amyloid-beta and glutamate. nih.govspandidos-publications.com This protective action involves the stimulation of alpha7 nicotinic receptors and the subsequent internalization of NMDA receptors. spandidos-publications.com
Protection against Ischemia: The compound has been found to reduce neuronal damage in models of oxygen-glucose deprivation, suggesting a protective role against ischemic injury. nih.govspandidos-publications.com
Upregulation of Nicotinic Receptors: Donepezil significantly increases the density of nicotinic receptors, which is associated with enhanced synaptic strengthening and cognitive function. nih.gov
Slowing Hippocampal Atrophy: Some studies suggest that treatment with donepezil can slow the progression of hippocampal atrophy in patients with Alzheimer's disease. researchgate.netnih.gov
Contribution to Synaptic Homeostasis: The cholinergic system is vital for synaptic plasticity, learning, and memory. By increasing the availability of acetylcholine at the synapse, donepezil directly supports cholinergic transmission. nih.gov However, its role in synaptic homeostasis extends further. By preserving presynaptic protein expression and promoting the recovery of neuronal morphology, donepezil helps maintain the structural and functional integrity of synapses. spandidos-publications.com Its ability to modulate both cholinergic and glutamatergic systems, coupled with its neuroprotective effects, contributes to a more stable and resilient synaptic environment in the face of neurodegenerative processes. frontiersin.orgspandidos-publications.com Studies show that donepezil can restore levels of synaptic proteins and improve synaptic transmission in compromised states. spandidos-publications.com
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Biophysics, Structural Biology) in Donepezil (1+) Research
Modern research on donepezil (1+) increasingly relies on the integration of multidisciplinary approaches to accelerate discovery and deepen understanding. nih.gov Chemoinformatics, biophysics, and structural biology are proving to be indispensable tools in this endeavor. nih.govrsc.org
Chemoinformatics: Computational tools are heavily used to design new donepezil analogues and predict their properties.
Pharmacophore Mapping and Virtual Screening: Researchers generate pharmacophore models based on donepezil's structure to screen large chemical databases for new compounds with the potential to act as acetylcholinesterase inhibitors. researchgate.net
QSAR Analysis: Quantitative structure-activity relationship (QSAR) studies help identify the key structural features—such as the length of a spacer or the number of polar atoms—that determine a compound's inhibitory potency. nih.gov
ADME/T Prediction: Chemoinformatic tools are used to assess the pharmacokinetic and drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of newly designed analogues, helping to prioritize candidates with favorable profiles, including the ability to cross the blood-brain barrier. nih.govplos.org
Biophysics and Structural Biology: These fields provide critical insights into how donepezil and its analogues interact with their molecular targets at an atomic level.
Molecular Docking: This computational technique is used to predict the binding poses of donepezil derivatives within the active sites of target enzymes like AChE, BuChE, and BACE-1. nih.govacs.org Docking studies have confirmed that the N-benzylpiperidine portion of donepezil interacts with the catalytic anionic site (CAS) of AChE, while the indanone moiety binds to the peripheral anionic site (PAS). scielo.brnih.gov
Structural Biology (X-ray Crystallography): The crystal structure of human acetylcholinesterase in complex with donepezil has been solved, providing a precise map of the molecular interactions that govern its inhibitory activity. rsc.org This structural information is invaluable for the rational design of new, more potent inhibitors. scielo.br
Molecular Dynamics (MD) Simulations: Advanced simulation techniques, such as well-tempered metadynamics, are used to explore the mechanistic pathway of AChE inhibition by donepezil, revealing how the drug's presence alters the enzyme's active site and prevents the hydrolysis of acetylcholine. rsc.org
Mathematical Modeling: Biophysical models are being developed to simulate the transport of donepezil across the blood-brain barrier and to link the drug's effect on receptor viscoelasticity to changes in neuronal action potentials, offering a way to optimize drug delivery strategies. mdpi.commdpi.com
Table 2: Application of Multidisciplinary Approaches in Donepezil Research
| Approach | Technique/Method | Application in Donepezil (1+) Research | Reference(s) |
|---|---|---|---|
| Chemoinformatics | Pharmacophore Mapping | Discovery of new donepezil-like compounds from chemical databases. | researchgate.net |
| QSAR Analysis | Identifying structural properties that correlate with inhibitory activity. | nih.gov | |
| ADME/T Prediction | In silico evaluation of drug-likeness and pharmacokinetic profiles of new analogues. | nih.govplos.org | |
| Structural Biology | Molecular Docking | Elucidating binding modes of analogues with targets like AChE and BACE-1. | scielo.brnih.govacs.org |
| X-ray Crystallography | Revealing the precise 3D interactions between donepezil and AChE. | rsc.org | |
| Biophysics | Molecular Dynamics | Simulating the dynamic process of enzyme inhibition and drug binding. | rsc.org |
| Mathematical Modeling | Modeling drug transport to the brain and its effect on neuronal signaling. | mdpi.commdpi.com |
Q & A
Q. What are the primary mechanisms of action of donepezil beyond acetylcholinesterase inhibition, and how can these be experimentally validated?
Donepezil's primary mechanism involves reversible inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts. However, recent studies highlight off-target effects, such as modulation of amyloid precursor protein (APP) endocytosis via upregulation of SNX33 expression in cortical neurons . To validate these mechanisms:
- Use in vitro neuronal cultures treated with donepezil and quantify SNX33 expression via Western blotting.
- Employ immunohistochemistry to assess APP trafficking in animal models.
- Compare results with AChE-specific inhibitors to isolate non-cholinergic effects.
Q. How are clinical trials for donepezil in Alzheimer’s disease (AD) designed to ensure robust assessment of cognitive outcomes?
Standard trials use double-blind, randomized, placebo-controlled designs with validated endpoints:
- Primary outcomes : Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Clinician’s Interview-Based Impression of Change (CIBIC-plus) .
- Secondary outcomes : Mini-Mental State Examination (MMSE) and behavioral assessments (e.g., Neuropsychiatric Inventory).
- Duration : Minimum 12–24 weeks, with extended follow-ups to evaluate long-term effects .
- Dosage : 5 mg/day (initial) escalated to 10 mg/day, adjusted for tolerability .
Q. What analytical methods are recommended for characterizing donepezil hydrochloride purity and stability in preclinical studies?
Key methods include:
- Infrared spectroscopy (IR) to confirm molecular structure (e.g., peak alignment with reference standards at 197K) .
- High-performance liquid chromatography (HPLC) with retention time matching for batch consistency.
- Chloride ion testing (10 mg/mL solution) to verify hydrochloride salt integrity .
- Impurity profiling using organic and inorganic residual limits (e.g., ≤0.1% for heavy metals) .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data in donepezil trials for Down syndrome (DS) patients with Alzheimer’s dementia?
A 2008 Cochrane review found no statistically significant benefits in DS patients (n=30), though 37% of caregivers reported subjective improvement . Methodological considerations:
- Population heterogeneity : DS patients exhibit distinct physiology (e.g., altered metabolism, cardiac risks), requiring tailored dosing and safety monitoring .
- Outcome measures : Standard AD scales (e.g., ADAS-cog) may lack sensitivity in DS. Develop DS-specific cognitive batteries.
- Trial design : Prioritize larger cohorts with crossover phases to account for individual variability .
Q. What statistical approaches address the high placebo response rates in donepezil trials for mild cognitive impairment (MCI)?
In MCI trials, placebo responses can mask drug effects. Strategies include:
- Enrichment designs : Select participants with biomarkers (e.g., CSF Aβ42, tau) to reduce heterogeneity .
- Longitudinal mixed-effects models to account for inter-individual variability.
- Bayesian adaptive trials to adjust dosing or outcomes based on interim data .
- Sensitivity analyses to exclude "improvers" in the placebo arm.
Q. How does donepezil interact with adjunct therapies (e.g., quetiapine, sodium valproate) in AD patients with behavioral symptoms?
A 2019 study (n=131) compared donepezil combined with quetiapine (Group A) or sodium valproate (Group B):
- Efficacy : Both combinations improved MMSE scores, but quetiapine showed better behavioral symptom control (p<0.05) .
- Safety : Monitor for drug-drug interactions (e.g., valproate’s hepatotoxicity with donepezil’s cholinergic effects).
- Methodology : Use factorial designs to isolate interaction effects and dose-response curves .
Q. What experimental models best capture donepezil’s effects on dynamic brain networks in early-stage AD?
Recent electrophysiological studies suggest:
- Resting-state fMRI or EEG : Measure changes in alpha-band (8–12 Hz) scaling exponents, linked to cholinergic modulation .
- Task-based paradigms : Compare neural dynamics during cognitive tasks (e.g., counting) vs. rest to isolate donepezil’s attentional effects .
- Animal models : Transgenic APP/PS1 mice treated with donepezil show reduced amyloid plaques but require concurrent behavioral assays (e.g., Morris water maze) .
Q. How can researchers optimize donepezil dosing regimens for patients with atypical AD subtypes (e.g., posterior cortical atrophy)?
Atypical AD subtypes may require:
- Pharmacokinetic modeling : Adjust doses based on CYP2D6/CYP3A4 polymorphism data to account for metabolic variability .
- Slow-release formulations : Test 23 mg/day sustained-release tablets for prolonged AChE inhibition, balancing efficacy with adverse events (e.g., bradycardia) .
- Biomarker-guided titration : Use CSF acetylcholine levels or pupillometry to individualize dosing .
Methodological Challenges & Contradictions
Q. Why do some studies report minimal donepezil efficacy in severe AD despite its known benefits in mild-to-moderate stages?
Explanations include:
- Cholinergic neuron loss : Severe AD involves irreversible degeneration of cholinergic pathways, limiting AChE inhibitors’ efficacy .
- Outcome ceiling effects : Standard scales (e.g., ADAS-cog) lack granularity in advanced stages. Use domain-specific measures (e.g., Severe Impairment Battery) .
- Confounding comorbidities : Concurrent vascular dementia or Lewy body pathology may obscure treatment effects .
Q. What ethical and practical challenges arise in long-term donepezil trials (>52 weeks)?
- Attrition bias : High dropout rates due to adverse events (e.g., nausea, bradycardia) or mortality .
- Placebo ethics : Withholding treatment in placebo arms is contentious in progressive diseases. Use add-on designs (e.g., donepezil + novel therapy vs. placebo + novel therapy) .
- Cost-effectiveness : Incorporate health-economic outcomes (e.g., caregiver burden, institutionalization rates) to justify prolonged use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
